molecular formula C29H34ClN3O B15600103 SR 144528-d3

SR 144528-d3

Numéro de catalogue: B15600103
Poids moléculaire: 479.1 g/mol
Clé InChI: SUGVYNSRNKFXQM-BTXXGDLMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SR 144528-d3 is a useful research compound. Its molecular formula is C29H34ClN3O and its molecular weight is 479.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C29H34ClN3O

Poids moléculaire

479.1 g/mol

Nom IUPAC

5-(4-chloro-3-methylphenyl)-1-[[4-(trideuteriomethyl)phenyl]methyl]-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide

InChI

InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27-,29+/m1/s1/i1D3

Clé InChI

SUGVYNSRNKFXQM-BTXXGDLMSA-N

Origine du produit

United States

Foundational & Exploratory

The Pharmacological Profile of SR 144528: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 144528 has been a cornerstone pharmacological tool for the investigation of the cannabinoid type 2 (CB2) receptor. Its high affinity and selectivity have enabled researchers to dissect the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. This technical guide provides a comprehensive overview of the pharmacological profile of SR 144528, including its binding characteristics, functional activity, and the experimental methodologies used for its characterization.

Core Pharmacological Attributes

SR 144528 is a potent and highly selective antagonist of the CB2 receptor.[1][2][3] It was the first selective antagonist developed for this receptor, paving the way for a deeper understanding of the endocannabinoid system's role in immune function, inflammation, and pain.[2][3] Beyond its antagonist properties, SR 144528 also exhibits inverse agonist activity, meaning it can reduce the basal, constitutive activity of the CB2 receptor.[4][5][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological properties of SR 144528.

Table 1: Receptor Binding Affinity
ReceptorRadioligandPreparationKi (nM)Reference
Human CB2[3H]-CP 55,940CHO-hCB2 cell membranes0.6[1][2][3]
Rat CB2[3H]-CP 55,940Spleen membranes0.6[2][3]
Human CB1[3H]-CP 55,940CHO-hCB1 cell membranes437[7]
Rat CB1[3H]-CP 55,940Brain membranes400[2][3]

This table clearly demonstrates the high affinity of SR 144528 for the CB2 receptor and its significant selectivity over the CB1 receptor (approximately 700-fold).[2][3][7]

Table 2: Functional Activity
AssayCell LineAgonistParameterValueReference
Adenylyl Cyclase InhibitionCHO-hCB2CP 55,940EC50 (nM)10[2][3]
MAP Kinase ActivationCHO-hCB2CP 55,940IC50 (nM)39[2][3]
B-cell ActivationHuman Tonsillar B-cellsCP 55,940IC50 (nM)20[2][3]
Adenylyl Cyclase Stimulation (Inverse Agonism)CHO-hCB2-EC50 (nM)26 ± 6[1]

This table highlights the potent antagonist activity of SR 144528 in blocking agonist-induced signaling and its inverse agonist effect on adenylyl cyclase.

Signaling Pathways

SR 144528 modulates intracellular signaling pathways primarily by blocking the effects of CB2 receptor agonists. The CB2 receptor is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins.

CB2 Receptor Agonist-Mediated Signaling

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2R CB2 Receptor G_protein Gαi/oβγ CB2R->G_protein Agonist AC Adenylyl Cyclase (AC) G_protein->AC αi inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway βγ activates ATP ATP cAMP cAMP AC->cAMP converts ERK ERK Activation MAPK_pathway->ERK ATP->cAMP Cellular_Response Cellular Response (e.g., altered gene expression, cell proliferation/differentiation) cAMP->Cellular_Response leads to ERK->Cellular_Response leads to Agonist Cannabinoid Agonist (e.g., CP 55,940) Agonist->CB2R binds

CB2 receptor agonist signaling pathway.
Antagonistic Action of SR 144528

Antagonist_Action SR 144528 competitively binds to the CB2 receptor, preventing agonist binding and subsequent G-protein activation. This blocks the downstream signaling cascades. cluster_membrane Cell Membrane CB2R CB2 Receptor G_protein Gαi/oβγ AC Adenylyl Cyclase (AC) MAPK_pathway MAPK Pathway Agonist Cannabinoid Agonist Agonist->CB2R binding blocked SR144528 SR 144528 SR144528->CB2R binds

Antagonistic mechanism of SR 144528.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are summaries of the key experimental protocols used to characterize SR 144528.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes (e.g., from CHO-hCB2 cells or spleen) start->prep incubate Incubate membranes with: - [3H]-CP 55,940 (radioligand) - Varying concentrations of SR 144528 prep->incubate separate Separate bound from free radioligand (via rapid filtration) incubate->separate quantify Quantify radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Workflow for radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Membranes from CHO cells expressing human CB1 or CB2 receptors, or from rat brain or spleen, are prepared by homogenization and centrifugation.

  • Incubation: Membranes (10-30 µg of protein) are incubated with a fixed concentration of the radioligand [3H]-CP 55,940 (typically around 0.2 nM) and a range of concentrations of SR 144528. The incubation is carried out in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 30°C for 60-90 minutes.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., 1 µM CP 55,940). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of SR 144528 that inhibits 50% of the specific binding (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger.

Adenylyl_Cyclase_Workflow start Start culture_cells Culture CHO-hCB2 cells start->culture_cells pre_treat Pre-incubate cells with varying concentrations of SR 144528 culture_cells->pre_treat stimulate Stimulate adenylyl cyclase with forskolin in the presence of a CB2 agonist (e.g., CP 55,940) pre_treat->stimulate terminate Terminate the reaction and lyse cells stimulate->terminate measure_cAMP Measure cAMP levels (e.g., by radioimmunoassay) terminate->measure_cAMP analyze Analyze data to determine EC50 or IC50 measure_cAMP->analyze end End analyze->end

Workflow for adenylyl cyclase assay.

Detailed Protocol:

  • Cell Culture: CHO cells stably expressing the human CB2 receptor are cultured to near confluency.

  • Pre-incubation: Cells are washed and pre-incubated with various concentrations of SR 144528 for a short period (e.g., 15-20 minutes) at 37°C.

  • Stimulation: The cells are then stimulated with a CB2 receptor agonist (e.g., CP 55,940) in the presence of forskolin, a direct activator of adenylyl cyclase. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the Gi/o-coupled CB2 receptor more readily measurable.

  • Termination and Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is quantified, typically using a competitive radioimmunoassay or other sensitive detection methods.

  • Data Analysis: The ability of SR 144528 to antagonize the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its IC50 value. For inverse agonism studies, the effect of SR 144528 alone on forskolin-stimulated cAMP levels is measured to determine its EC50.

Mitogen-Activated Protein (MAP) Kinase Assay

This assay assesses the modulation of the MAP kinase signaling pathway, which is involved in cell proliferation, differentiation, and survival.

Detailed Protocol:

  • Cell Culture and Serum Starvation: CHO-hCB2 cells are grown and then serum-starved for approximately 24 hours to reduce basal MAP kinase activity.

  • Treatment: Cells are treated with a CB2 agonist (e.g., CP 55,940) in the presence or absence of various concentrations of SR 144528.

  • Cell Lysis: After a short incubation period (e.g., 15 minutes), the cells are lysed, and the cell extracts containing the proteins are collected.

  • MAP Kinase Activity Measurement: The activity of specific MAP kinases (e.g., ERK1/2) is measured. This can be done by immunoprecipitating the kinase and then performing an in vitro kinase assay using a specific substrate and radiolabeled ATP (γ-[32P]ATP). The incorporation of the radiolabel into the substrate is then quantified.

  • Data Analysis: The ability of SR 144528 to inhibit the agonist-induced increase in MAP kinase activity is determined to calculate its IC50 value.

Conclusion

SR 144528 is a highly potent and selective CB2 receptor antagonist with well-characterized inverse agonist properties. Its pharmacological profile has been extensively documented through a variety of in vitro and in vivo studies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to utilize SR 144528 as a pharmacological tool to further elucidate the roles of the CB2 receptor in health and disease. The clear quantitative data and understanding of its mechanism of action are essential for the design and interpretation of experiments in the field of cannabinoid research and drug development.

References

The Selective CB2 Receptor Antagonist SR 144528: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 144528 is a seminal pharmacological tool in the study of the endocannabinoid system. It was the first compound identified as a potent and highly selective antagonist for the cannabinoid CB2 receptor, exhibiting a significantly lower affinity for the CB1 receptor.[1][2][3] This selectivity has allowed researchers to dissect the distinct physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues, from the predominantly central nervous system-expressed CB1 receptor. This technical guide provides an in-depth overview of the selectivity of SR 144528, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of SR 144528

The selectivity of SR 144528 for the CB2 receptor over the CB1 receptor has been quantified through extensive in vitro binding and functional assays. The following tables summarize the key data from seminal studies.

Table 1: Binding Affinity of SR 144528 for Cannabinoid Receptors

ReceptorSpecies/Tissue SourceRadioligandKi (nM)Reference
CB2 Rat Spleen[3H]-CP 55,9400.6[1]
Cloned Human[3H]-CP 55,9400.6[1]
CB1 Rat Brain[3H]-CP 55,940400[1]
Cloned Human[3H]-CP 55,940437[1]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Based on these binding data, SR 144528 demonstrates an approximately 700-fold greater affinity for the CB2 receptor compared to the CB1 receptor.[1]

Table 2: Functional Activity of SR 144528 as a CB2 Receptor Antagonist

AssayCell LineAgonistIC50 / EC50 (nM)Effect on CB1 ReceptorReference
Adenylyl Cyclase InhibitionCHO cells expressing hCB2CP 55,940EC50 = 10No effect at 10 µM[1]
Mitogen-Activated Protein Kinase (MAPK) ActivityCHO cells expressing hCB2CP 55,940IC50 = 39IC50 > 1000 nM[1]
B-cell ActivationHuman Tonsillar B-cellsCP 55,940IC50 = 20Not Reported[1]

IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits a response by 50%. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.

These functional assays confirm that SR 144528 acts as a potent antagonist at the CB2 receptor, effectively blocking the intracellular signaling initiated by CB2 receptor agonists like CP 55,940. In contrast, its antagonistic activity at the CB1 receptor is significantly weaker.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity of SR 144528.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO cells) or from tissues (e.g., rat spleen for CB2, rat brain for CB1).

  • Radioligand: [3H]-CP 55,940.

  • Unlabeled ("cold") ligand for determining non-specific binding (e.g., CP 55,940).

  • SR 144528 at various concentrations.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare dilutions of SR 144528 in binding buffer.

  • In reaction tubes, combine the membrane preparation, [3H]-CP 55,940 (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of SR 144528.

  • For total binding, omit SR 144528.

  • For non-specific binding, add a high concentration of unlabeled CP 55,940 (e.g., 10 µM).

  • Incubate the mixture at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of SR 144528 (Total binding - Non-specific binding).

  • Plot the percentage of specific binding against the logarithm of the SR 144528 concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare SR 144528 dilutions I1 Combine membranes, radioligand, and SR 144528 in tubes P1->I1 P2 Prepare membrane homogenates P2->I1 P3 Prepare radioligand solution ([3H]-CP 55,940) P3->I1 I2 Incubate at 30°C for 60-90 min I1->I2 S1 Rapid vacuum filtration (separate bound from free) I2->S1 S2 Wash filters with ice-cold buffer S1->S2 S3 Add scintillation fluid and count radioactivity S2->S3 A1 Calculate specific binding S3->A1 A2 Plot data to determine IC50 A1->A2 A3 Calculate Ki using Cheng-Prusoff equation A2->A3

Competitive Radioligand Binding Assay Workflow

Forskolin-Stimulated Adenylyl Cyclase Assay

This functional assay measures the ability of an antagonist to reverse the inhibition of adenylyl cyclase activity caused by a receptor agonist.

Materials:

  • CHO cells stably expressing human CB1 or CB2 receptors.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • CP 55,940 (a potent cannabinoid agonist).

  • SR 144528 at various concentrations.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • cAMP assay kit (e.g., radioimmunoassay or ELISA-based).

Procedure:

  • Plate the CHO cells in multi-well plates and grow to confluency.

  • Pre-incubate the cells with various concentrations of SR 144528 for a short period (e.g., 15-20 minutes).

  • Add a fixed concentration of CP 55,940 to the wells (a concentration that produces a submaximal inhibition of adenylyl cyclase).

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 3 µM) to activate adenylyl cyclase.

  • Incubate for a defined period (e.g., 20 minutes) at 37°C.

  • Terminate the reaction by aspirating the medium and adding lysis buffer.

  • Measure the intracellular cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition of the forskolin-stimulated cAMP level against the logarithm of the SR 144528 concentration to determine the EC50 value for its antagonistic effect.

Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Assay

This assay assesses the antagonist's ability to block the agonist-induced phosphorylation (activation) of MAPK.

Materials:

  • CHO cells stably expressing human CB1 or CB2 receptors.

  • CP 55,940.

  • SR 144528 at various concentrations.

  • Cell culture medium (serum-free for starvation).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Antibodies specific for phosphorylated MAPK (p-ERK1/2) and total MAPK (ERK1/2).

  • Western blotting apparatus and reagents.

  • Densitometer for band quantification.

Procedure:

  • Plate the cells and grow to near confluency.

  • Serum-starve the cells for several hours to reduce basal MAPK activity.

  • Pre-incubate the cells with various concentrations of SR 144528.

  • Stimulate the cells with a fixed concentration of CP 55,940 for a short period (e.g., 5-15 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

  • Probe the membrane with a primary antibody against phosphorylated MAPK, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for total MAPK to ensure equal protein loading.

  • Quantify the band intensities using a densitometer.

  • Calculate the ratio of phosphorylated MAPK to total MAPK for each condition.

  • Plot the percentage of inhibition of agonist-induced MAPK phosphorylation against the logarithm of the SR 144528 concentration to determine the IC50 value.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key signaling pathways and the logic of the experimental designs.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition MAPK_cascade MAPK Cascade (Raf/MEK/ERK) G_protein->MAPK_cascade Activation PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., gene expression, cell proliferation) PKA->Cellular_Response pMAPK Phosphorylated MAPK MAPK_cascade->pMAPK pMAPK->Cellular_Response Agonist CB2 Agonist (e.g., CP 55,940) Agonist->CB2 SR144528 SR 144528 SR144528->CB2 Forskolin Forskolin Forskolin->AC Activation ATP ATP ATP->AC

CB2 Receptor Signaling Pathways

The diagram above illustrates the two primary signaling pathways modulated by the CB2 receptor. Activation by an agonist leads to the inhibition of adenylyl cyclase (decreasing cAMP levels) and the activation of the MAPK cascade. SR 144528 acts by blocking the agonist from binding to the receptor, thereby preventing these downstream effects.

G cluster_assay_logic Adenylyl Cyclase Assay Logic Forskolin Forskolin stimulates Adenylyl Cyclase Agonist CB2 Agonist inhibits Adenylyl Cyclase SR144528 SR 144528 blocks Agonist's inhibitory effect Outcome Measure cAMP levels to quantify SR 144528 potency SR144528->Outcome

Logic of the Adenylyl Cyclase Functional Assay

Conclusion

SR 144528 stands as a cornerstone in cannabinoid research due to its high selectivity for the CB2 receptor over the CB1 receptor. This selectivity, established through rigorous binding and functional assays, has been instrumental in elucidating the specific roles of the CB2 receptor in various physiological and pathological processes, particularly within the immune system. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important pharmacological tool. The continued use of SR 144528 and the development of new selective CB2 ligands will undoubtedly further our understanding of the therapeutic potential of targeting the endocannabinoid system.

References

The Role of SR 144528 in Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 144528 is a well-characterized, potent, and highly selective antagonist/inverse agonist of the cannabinoid receptor 2 (CB2). Predominantly expressed on immune cells, the CB2 receptor is a critical component of the endocannabinoid system, playing a significant role in modulating inflammatory and immune responses. This technical guide provides a comprehensive overview of SR 144528, detailing its pharmacological profile, its impact on key signaling pathways, and its multifaceted effects on various immune cell populations. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of signaling cascades and experimental workflows to serve as a vital resource for researchers in immunology and drug development.

Introduction to SR 144528

SR 144528 was one of the first compounds identified as a highly potent and selective antagonist for the CB2 receptor.[1][2] Its selectivity for CB2 over the CB1 receptor, which is primarily expressed in the central nervous system, makes it an invaluable tool for dissecting the specific roles of the CB2 receptor in peripheral tissues, particularly within the immune system.[2] As an antagonist, SR 144528 blocks the effects of CB2 receptor agonists.[3] Furthermore, it has been shown to act as an inverse agonist, capable of inhibiting the constitutive activity of the CB2 receptor, thereby reducing basal signaling.[4][5] This dual functionality allows for a nuanced investigation of CB2 receptor function in both stimulated and resting states of the immune system.

Pharmacological Profile

The pharmacological characteristics of SR 144528 have been extensively documented, highlighting its high affinity and selectivity for the CB2 receptor.

Binding Affinity and Selectivity

Quantitative analysis of SR 144528's binding properties demonstrates its potent interaction with the CB2 receptor across different species.

ParameterReceptorSpeciesValueReference(s)
Ki CB2Human (cloned)0.6 nM[2][6]
CB2Rat (spleen)0.6 nM[2][6]
CB1Human (cloned)400 nM[2][6]
CB1Rat (brain)400 nM[2][6]
Selectivity CB2 vs. CB1>700-fold[2][3]

Table 1: Binding Affinity and Selectivity of SR 144528.

Functional Activity

SR 144528 effectively antagonizes agonist-induced activity and demonstrates inverse agonist properties in various functional assays.

AssayCell LineEffect of SR 144528ValueReference(s)
Adenylyl Cyclase Activity CHO-hCB2Antagonism of CP 55,940-induced inhibitionEC50 = 10 nM[2][6]
CHO-hCB2Inverse agonism (stimulation of forskolin-induced cAMP)EC50 = 26 ± 6 nM[7][8]
MAPK Activity CHO-hCB2Antagonism of CP 55,940-induced activationIC50 = 39 nM[2][6]
B-cell Activation Human Tonsillar B-cellsAntagonism of CP 55,940-induced activationIC50 = 20 nM[2][6]
In Vivo Receptor Occupancy Mouse SpleenDisplacement of [3H]-CP 55,940 binding (oral admin.)ED50 = 0.35 mg/kg[2][6]

Table 2: Functional Activity of SR 144528.

Mechanism of Action: Signaling Pathways

SR 144528 modulates key intracellular signaling cascades downstream of the CB2 receptor, primarily through its Gi/o protein coupling.

Adenylyl Cyclase Pathway

The CB2 receptor, being coupled to Gi/o proteins, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. CB2 agonists enhance this inhibition. SR 144528, as an antagonist, blocks this agonist-induced effect.[2][6] As an inverse agonist, it can increase cAMP levels by inhibiting the basal, constitutive activity of the CB2 receptor.[7][8]

SR144528 SR 144528 CB2R CB2 Receptor SR144528->CB2R Inverse Agonist Gi_o Gαi/o CB2R->Gi_o Inhibits constitutive activation AdenylylCyclase Adenylyl Cyclase Gi_o->AdenylylCyclase Relieves inhibition cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneTranscription Gene Transcription CREB->GeneTranscription Regulates

SR 144528 Inverse Agonism on Adenylyl Cyclase Pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the CB2 receptor can also lead to the activation of the MAPK/ERK pathway. SR 144528 has been shown to block agonist-induced MAPK activation in cells expressing the CB2 receptor.[2][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB2R CB2 Receptor G_protein Gβγ CB2R->G_protein Activates Agonist CB2 Agonist Agonist->CB2R Activates SR144528 SR 144528 SR144528->CB2R Antagonizes Ras Ras G_protein->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Cell Proliferation, Differentiation, Inflammation) TranscriptionFactors->GeneExpression Regulates

SR 144528 Antagonism of the MAPK/ERK Pathway.

Role in Immune Response

SR 144528 has been instrumental in elucidating the role of the CB2 receptor in various immune cell functions.

B Lymphocytes

The CB2 receptor is highly expressed on B lymphocytes.[9] SR 144528 has been shown to inhibit IL-6-induced IgM secretion from human B cell lines.[10] It also attenuates the effects of CB2 agonists on immunoglobulin class switching, for instance, from IgM to IgE, suggesting a role for the CB2 receptor in regulating humoral immunity.[11][12]

T Lymphocytes

In T lymphocytes, CB2 receptor activation can suppress proliferation. The inhibitory effects of CB2 agonists on T-cell proliferation can be reversed by SR 144528.[13] Furthermore, SR 144528 can block the suppression of Th1 cytokine production (e.g., IFN-γ and IL-2) induced by CB2 agonists.[13]

Microglia

Microglia, the resident immune cells of the central nervous system, express CB2 receptors, and their activation is implicated in neuroinflammation. At nanomolar concentrations, SR 144528 has little to no effect on LPS/IFN-γ-induced cytokine secretion (TNF-α, IL-6) in primary microglia.[14] However, at micromolar concentrations (e.g., 1 µM), it can reduce the secretion of these pro-inflammatory cytokines, though this effect appears to be independent of the CB2 receptor and may be due to off-target activities.[14]

Other Immune Cells

The CB2 receptor is also expressed on other immune cells such as monocytes, macrophages, and mast cells.[9] SR 144528 can be used to investigate the CB2-mediated effects of cannabinoids on the functions of these cells, including migration and cytokine release.

Cytokine and Immunoglobulin Modulation

The use of SR 144528 has been crucial in demonstrating the CB2 receptor's role in modulating the production of various cytokines and immunoglobulins.

Cell TypeStimulusAgonist EffectSR 144528 EffectCytokine/Ig AffectedReference(s)
Human B-cell line (SKW 6.4) IL-6-Inhibition of secretionIgM[10]
Murine B-cells IL-4 + anti-CD40CP 55,940 increases class switchingAttenuates agonist effectIgE[11]
Human PBMCs LPSJT11 (CB2 agonist) reduces releasePartially inhibits JT11 effectIL-1β, TNF-α, IL-6, IL-8[15]
Rat Microglia LPSCannabinoids inhibit mRNA expressionAugments mRNA expression (alone)IL-1α, TNF-α[16][17]
Mouse T-cells anti-CD3/CD28Δ9-THC suppresses mRNAReverses suppressionIL-2, IFN-γ[13]

Table 3: SR 144528-Mediated Modulation of Cytokines and Immunoglobulins.

Off-Target Effects

It is critical for researchers to be aware of the potential for off-target effects of SR 144528, particularly at higher concentrations. Studies have shown that at micromolar concentrations, SR 144528 can exhibit CB2-independent immunomodulatory effects.[14] Potential off-target activities have been identified on the adenosine (B11128) A3 receptor and phosphodiesterase 5.[14] Therefore, it is recommended to use SR 144528 at nanomolar concentrations to ensure selectivity for the CB2 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments involving SR 144528.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of SR 144528 for the CB2 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human CB2 receptor (e.g., CHO-hCB2).

    • Radioligand: [3H]-CP 55,940.

    • Unlabeled ligand for non-specific binding: A high concentration of an unlabeled CB2 agonist or SR 144528 itself.

    • SR 144528.

    • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5 mg/ml BSA, pH 7.4).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of SR 144528.

    • In a 96-well plate, incubate a fixed concentration of [3H]-CP 55,940 with varying concentrations of SR 144528 and the cell membrane preparation.

    • For total binding, omit SR 144528. For non-specific binding, include a saturating concentration of the unlabeled ligand.

    • Incubate at 30°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

start Start prep_reagents Prepare Serial Dilutions of SR 144528 and Other Reagents start->prep_reagents incubation Incubate Membranes, [3H]-CP 55,940, and SR 144528 in 96-well Plate prep_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation analysis Calculate Ki using Cheng-Prusoff Equation scintillation->analysis end End analysis->end

Workflow for Radioligand Competition Binding Assay.
Adenylyl Cyclase Activity Assay

This assay measures the effect of SR 144528 on cAMP production.

  • Materials:

    • CHO cells expressing the human CB2 receptor.

    • Forskolin (to stimulate adenylyl cyclase).

    • CB2 receptor agonist (e.g., CP 55,940).

    • SR 144528.

    • Phosphodiesterase inhibitor (e.g., IBMX).

    • Lysis buffer.

    • cAMP detection kit (e.g., radioimmunoassay or HTRF-based).

  • Procedure:

    • Plate CHO-hCB2 cells and grow to near confluency.

    • Pre-incubate cells with SR 144528 for a defined period (e.g., 15 minutes).

    • Add the CB2 agonist (for antagonist studies) and/or forskolin.

    • Incubate for a further 10-20 minutes at 37°C.

    • Terminate the reaction and lyse the cells.

    • Measure the intracellular cAMP concentration using a suitable detection kit.

MAPK Activity Assay

This assay assesses the impact of SR 144528 on the MAPK/ERK signaling pathway.

  • Materials:

    • Cells expressing the CB2 receptor.

    • CB2 receptor agonist.

    • SR 144528.

    • Cell lysis buffer with protease and phosphatase inhibitors.

    • Antibodies specific for total and phosphorylated ERK1/2.

    • Western blotting reagents and equipment or an ELISA-based detection kit.

  • Procedure:

    • Culture cells and serum-starve overnight.

    • Pre-treat cells with SR 144528.

    • Stimulate with a CB2 agonist for a short period (e.g., 5-15 minutes).

    • Lyse the cells and collect the protein extracts.

    • Determine the levels of phosphorylated ERK1/2 relative to total ERK1/2 using Western blotting or ELISA.

B Lymphocyte Proliferation Assay

This assay measures the effect of SR 144528 on B-cell proliferation.

  • Materials:

    • Isolated B lymphocytes or a B-cell line.

    • A mitogen or stimulus for B-cell proliferation (e.g., anti-IgM, anti-CD40, LPS).

    • CB2 receptor agonist.

    • SR 144528.

    • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, MTT).

  • Procedure:

    • Culture B-cells in a 96-well plate.

    • Add SR 144528 and/or a CB2 agonist.

    • Add the B-cell stimulus.

    • Incubate for 48-72 hours.

    • For the final 8-18 hours of incubation, add [3H]-thymidine.

    • Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter. Alternatively, use a non-radioactive method to assess proliferation.

Conclusion

SR 144528 remains a cornerstone pharmacological tool for investigating the role of the CB2 receptor in the immune system. Its high potency and selectivity allow for precise interrogation of CB2-mediated signaling and its consequences for immune cell function. This guide provides a foundational understanding of SR 144528, from its molecular interactions to its effects on cellular and systemic immune responses. A thorough understanding of its pharmacology, including its potential off-target effects at high concentrations, is essential for the design and interpretation of experiments aimed at unraveling the complexities of the endocannabinoid system in health and disease. The continued application of SR 144528 in well-designed studies will undoubtedly further illuminate the therapeutic potential of targeting the CB2 receptor for a range of inflammatory and immune-mediated disorders.

References

An In-Depth Technical Guide to SR 144528: Synthesis, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, structure, and biological activity of SR 144528, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist. The information is intended for researchers, scientists, and professionals involved in drug development and cannabinoid receptor research.

Chemical Structure and Properties

SR 144528, with the chemical name 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide, is a well-characterized tool compound for studying the endocannabinoid system.[1][2] Its deuterated analog, SR 144528-d3, is utilized in certain research applications to trace the molecule's metabolic fate.

Table 1: Physicochemical Properties of SR 144528

PropertyValueReference
Molecular FormulaC₂₉H₃₄ClN₃O[3]
Molecular Weight476.05 g/mol [3]
CAS Number192703-06-3[3]
AppearanceWhite to beige powderSigma-Aldrich
Purity≥98% (HPLC)[1]
SolubilityDMSO: 10 mg/mLSigma-Aldrich

Synthesis of SR 144528

The key steps in the synthesis are the formation of the pyrazole-3-carboxylic acid core, followed by an amide coupling with the appropriate amine.

Part 1: Synthesis of 5-(4-chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-1H-pyrazole-3-carboxylic acid

The pyrazole (B372694) core is typically constructed via a condensation reaction.

Experimental Protocol (General Method):

  • Preparation of the pyrazole ester: A substituted β-ketoester is reacted with a substituted hydrazine (B178648) in a suitable solvent, such as ethanol, often with an acid or base catalyst, to form the pyrazole ring. For SR 144528, this would involve a precursor to the 5-(4-chloro-3-methylphenyl) group and a hydrazine containing the 4-methylbenzyl moiety.

  • Saponification: The resulting pyrazole ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran.

  • Acidification and Isolation: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration, washed, and dried.

Part 2: Synthesis of (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine

This chiral amine, also known as fenchylamine, is a key component for the final amide coupling. It can be prepared from the corresponding ketone, fenchone, via reductive amination.

Experimental Protocol (General Method):

  • Reductive Amination: Fenchone is reacted with an ammonia (B1221849) source (e.g., ammonium (B1175870) formate (B1220265) or ammonia gas) and a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) in a suitable solvent.

  • Work-up and Purification: The reaction mixture is worked up to remove the reagents and byproducts, and the resulting amine is purified, often by distillation or chromatography.

Part 3: Amide Coupling to form SR 144528

The final step is the formation of the amide bond between the pyrazole carboxylic acid and the bicyclic amine.

Experimental Protocol (General Method):

  • Activation of the Carboxylic Acid: The pyrazole-3-carboxylic acid is activated to facilitate the reaction with the amine. Common activating agents include thionyl chloride (to form the acid chloride) or carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole).

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine in an inert solvent (e.g., dichloromethane (B109758) or DMF) and often in the presence of a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine to neutralize any acid formed during the reaction.[4]

  • Purification: The final product, SR 144528, is isolated and purified using standard techniques such as crystallization or column chromatography.

Synthesis_Workflow cluster_part1 Part 1: Pyrazole Carboxylic Acid Synthesis cluster_part2 Part 2: Amine Synthesis cluster_part3 Part 3: Final Product Formation Ketoester Substituted β-Ketoester PyrazoleEster Pyrazole-3-carboxylate Ester Ketoester->PyrazoleEster Condensation Hydrazine Substituted Hydrazine PyrazoleAcid 5-(4-chloro-3-methylphenyl)-1- ((4-methylphenyl)methyl)-1H- pyrazole-3-carboxylic acid PyrazoleEster->PyrazoleAcid Saponification SR144528 SR 144528 PyrazoleAcid->SR144528 Amide Coupling Fenchone Fenchone Amine (1S,2S,4R)-1,3,3-trimethyl- bicyclo[2.2.1]heptan-2-amine Fenchone->Amine Reductive Amination Amine->SR144528

Diagram 1: General Synthetic Workflow for SR 144528.

Biological Activity and Mechanism of Action

SR 144528 is a highly potent and selective inverse agonist of the CB2 receptor. It exhibits a much higher affinity for the CB2 receptor compared to the CB1 receptor.[5]

Table 2: In Vitro Biological Activity of SR 144528

ParameterReceptor/AssayValueReference
Kᵢ (Binding Affinity)Human CB2 Receptor0.6 nM[3][5]
Kᵢ (Binding Affinity)Human CB1 Receptor400 nM[5]
EC₅₀ (Adenylyl Cyclase)CHO-hCB2 cells10 nM[5]
IC₅₀ (MAPK Activity)CHO-hCB2 cells39 nM[5]
IC₅₀ (B-cell activation)Human tonsillar B-cells20 nM[5]

As an inverse agonist, SR 144528 not only blocks the effects of CB2 agonists but also reduces the constitutive activity of the receptor.[6] This is achieved through its interaction with the G protein-coupled CB2 receptor, leading to the modulation of downstream signaling pathways.

Signaling Pathways

The primary signaling pathways affected by SR 144528's interaction with the CB2 receptor are the adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.

  • Adenylyl Cyclase Pathway: In its constitutively active state, the CB2 receptor can inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). As an inverse agonist, SR 144528 blocks this constitutive inhibition, thereby increasing cAMP levels.[6]

  • MAPK Pathway: CB2 receptor activation can also modulate the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis. SR 144528 has been shown to block agonist-induced MAPK activity in cells expressing the CB2 receptor.[5]

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling SR144528 SR 144528 CB2R CB2 Receptor SR144528->CB2R Binds and Inhibits G_protein Gαi/o Protein CB2R->G_protein Inhibits (Constitutive Activity) AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP CellularResponse Cellular Response (e.g., Proliferation, Inflammation) cAMP->CellularResponse MAPK->CellularResponse

Diagram 2: SR 144528 Signaling Pathway at the CB2 Receptor.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

CB2 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of SR 144528 for the CB2 receptor.

Protocol (General Radioligand Binding Assay):

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor (e.g., CHO-hCB2 cells).

  • Incubation: Incubate the cell membranes with a known concentration of a radiolabeled CB2 receptor agonist (e.g., [³H]CP55940) and varying concentrations of SR 144528 in a suitable buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of SR 144528 that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

Objective: To measure the effect of SR 144528 on adenylyl cyclase activity.

Protocol:

  • Cell Culture: Culture CHO cells stably expressing the human CB2 receptor.

  • Treatment: Treat the cells with varying concentrations of SR 144528 in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay (e.g., ELISA or RIA).

  • Data Analysis: Plot the cAMP concentration against the concentration of SR 144528 to determine the EC₅₀ value.

Mitogen-Activated Protein Kinase (MAPK) Activity Assay

Objective: To assess the impact of SR 144528 on MAPK signaling.

Protocol:

  • Cell Culture and Stimulation: Culture CHO-hCB2 cells and stimulate them with a CB2 receptor agonist in the presence and absence of varying concentrations of SR 144528.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Immunoblotting (Western Blot): Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated (activated) and total forms of MAPK (e.g., ERK1/2).

  • Detection and Analysis: Detect the antibody binding using a chemiluminescent substrate and quantify the band intensities to determine the ratio of phosphorylated to total MAPK.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_ac Adenylyl Cyclase Assay cluster_mapk MAPK Assay MembranePrep Membrane Preparation Incubation Incubation with Radioligand and SR 144528 MembranePrep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Calculation Counting->Ki_Calc CellCulture_AC Cell Culture (CHO-hCB2) Treatment_AC Treatment with Forskolin and SR 144528 CellCulture_AC->Treatment_AC Lysis_AC Cell Lysis Treatment_AC->Lysis_AC cAMP_Quant cAMP Quantification (ELISA/RIA) Lysis_AC->cAMP_Quant EC50_Calc_AC EC50 Calculation cAMP_Quant->EC50_Calc_AC CellCulture_MAPK Cell Culture and Stimulation Lysis_MAPK Cell Lysis and Protein Quantification CellCulture_MAPK->Lysis_MAPK WesternBlot Western Blotting Lysis_MAPK->WesternBlot Analysis_MAPK Densitometry Analysis WesternBlot->Analysis_MAPK

Diagram 3: Workflow of Key Experimental Protocols.

References

The Inverse Agonist SR 144528: A Technical Guide to its Influence on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 144528 is a well-characterized, potent, and highly selective inverse agonist of the cannabinoid receptor 2 (CB2). Its utility in dissecting the physiological roles of the CB2 receptor and as a pharmacological tool is well-established. This document provides a comprehensive technical overview of the effects of SR 144528 on key downstream signaling pathways. We will delve into its mechanism of action, present collated quantitative data, and provide detailed experimental protocols for assessing its activity. Visualizations of the affected signaling cascades and experimental workflows are included to facilitate a deeper understanding of its molecular pharmacology.

Introduction

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, playing a crucial role in modulating inflammatory responses. SR 144528 has emerged as a pivotal chemical probe for studying CB2 receptor function. Initially characterized as a selective antagonist, it is now widely recognized for its inverse agonist properties, meaning it can inhibit the constitutive activity of the CB2 receptor.[1][2] This technical guide will explore the intricate ways in which SR 144528 modulates intracellular signaling cascades, providing a valuable resource for researchers in cannabinoid pharmacology and drug discovery.

Mechanism of Action of SR 144528

SR 144528 exhibits high affinity and selectivity for the human CB2 receptor, with a reported Ki value of 0.6 nM.[3] Its selectivity for CB2 over the CB1 receptor is approximately 700-fold.[3] As an inverse agonist, SR 144528 not only blocks the effects of CB2 agonists but also reduces the basal, ligand-independent activity of the receptor.[1][4] This is a critical distinction from neutral antagonists, which only block agonist-induced activity. The inverse agonism of SR 144528 is particularly evident in systems where the CB2 receptor is constitutively active.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SR 144528 activity across various in vitro assays.

Table 1: Binding Affinity and Potency of SR 144528

ParameterValueReceptor/Cell TypeReference
Ki0.6 nMHuman CB2[3]
Ki400 nMHuman CB1[3]
IC50 (vs. CP 55,940)39 nMhCB2 (MAPK activation)[5]
IC50 (vs. CP 55,940)20 nMHuman tonsillar B-cells (activation)[5]
EC50 (inverse agonism)26 ± 6 nMCHO-CB2 cells (adenylyl cyclase)[6]
EC50 (antagonism vs. CP 55,940)10 nMhCB2 (adenylyl cyclase)[3]
ED50 (in vivo)0.35 mg/kgMouse spleen (ex vivo binding)[5]

Table 2: Off-Target Activity of SR 144528

TargetActivityIC50Reference
Acyl-CoA:cholesterol acyltransferase (ACAT)Inhibition3.6 ± 1.1 µM[6]

Downstream Signaling Pathways Modulated by SR 144528

Adenylyl Cyclase / cAMP Pathway

The CB2 receptor canonically couples to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, SR 144528 reverses this inhibition in constitutively active CB2 receptors, resulting in an increase in cAMP levels.[4][7] When co-administered with a CB2 agonist like CP 55,940, SR 144528 potently antagonizes the agonist-induced inhibition of adenylyl cyclase.[3]

SR144528 SR 144528 CB2R CB2 Receptor SR144528->CB2R Inverse Agonism Gi Gαi CB2R->Gi Inhibits constitutive activity AC Adenylyl Cyclase Gi->AC Inhibition relieved cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Conversion

SR 144528 inverse agonism on the cAMP pathway.

Mitogen-Activated Protein Kinase (MAPK) / ERK Pathway

The MAPK/ERK pathway is another key signaling cascade regulated by the CB2 receptor. Agonist activation of CB2 typically leads to the phosphorylation and activation of ERK1/2. SR 144528 has been shown to block the constitutive activity of the MAPK pathway in cells stably transfected with the human CB2 receptor.[8] Furthermore, it effectively antagonizes agonist-induced ERK1/2 phosphorylation.[5]

cluster_antagonism Antagonism SR144528 SR 144528 CB2R CB2 Receptor SR144528->CB2R Agonist CB2 Agonist (e.g., CP 55,940) Agonist->CB2R Gbg Gβγ CB2R->Gbg Ras Ras Gbg->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Membranes CB2-expressing cell membranes Incubation Incubate at 30°C Membranes->Incubation Radioligand [3H]-CP 55,940 Radioligand->Incubation SR144528 SR 144528 (varying concentrations) SR144528->Incubation Filtration Rapid filtration Incubation->Filtration Scintillation Scintillation counting Filtration->Scintillation

References

Foundational Research on SR 144528 and Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on SR 144528, a pivotal pharmacological tool in the study of the cannabinoid receptor 2 (CB2) and its role in inflammatory processes. SR 144528 was the first potent, selective, and orally active antagonist developed for the CB2 receptor.[1][2] Its unique properties as both a neutral antagonist and an inverse agonist have been instrumental in elucidating the complex signaling and immunomodulatory functions of the endocannabinoid system.

Mechanism of Action

SR 144528 is a pyrazole (B372694) derivative that functions primarily as a high-affinity, selective antagonist and inverse agonist for the CB2 receptor.[3] Its selectivity is a key feature, allowing researchers to dissect the functions of the CB2 receptor from those of the psychoactive CB1 receptor.

  • Selective Antagonism: SR 144528 competitively blocks the binding of CB2 agonists, such as CP 55,940, HU-308, and endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG), thereby inhibiting their downstream signaling effects.[2][4] This blockade has been demonstrated in various assays, including the inhibition of agonist-mediated effects on adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.[2]

  • Inverse Agonism: In systems with constitutive (ligand-independent) CB2 receptor activity, SR 144528 acts as an inverse agonist. It reduces the basal signaling activity of the receptor, an effect often observed as an increase in forskolin-stimulated cyclic AMP (cAMP) levels.[3][5][6] This property suggests that SR 144528 can stabilize the CB2 receptor in an inactive conformation.[3][7] Furthermore, it has been shown to induce dephosphorylation of the CB2 receptor, switching the system "back on" after agonist-induced phosphorylation and desensitization.[7]

  • Receptor Selectivity: The compound exhibits a subnanomolar affinity for the CB2 receptor (Ki = 0.6 nM) while having a significantly lower affinity for the CB1 receptor (Ki ≈ 400 nM), demonstrating over 700-fold selectivity.[2] It shows negligible affinity for over 70 other receptors and ion channels at concentrations up to 10 µM.[2]

Quantitative Data on SR 144528 Activity

The following tables summarize key quantitative data from foundational in vitro and in vivo studies.

Table 1: Binding Affinity and Selectivity of SR 144528

Receptor Target Species/Source Radioligand Ki (nM) Selectivity (CB1/CB2) Reference
CB2 Rat Spleen [³H]-CP 55,940 0.6 >700-fold [2]
CB2 Human (cloned) [³H]-CP 55,940 0.6 >700-fold [2]
CB1 Rat Brain [³H]-CP 55,940 400 - [2]

| CB1 | Human (cloned) | [³H]-CP 55,940 | 400 | - |[2] |

Table 2: In Vitro Functional Antagonism of SR 144528

Assay Cell Line Agonist Measured Effect IC50 / EC50 (nM) Reference
Adenylyl Cyclase Inhibition CHO-hCB2 CP 55,940 Antagonism of forskolin-stimulated cAMP inhibition EC50 = 10 [2]
MAPK Activation CHO-hCB2 CP 55,940 Antagonism of p42/p44 MAPK stimulation IC50 = 39 [2]
B-cell Activation Human Tonsillar B-cells CP 55,940 Antagonism of surface Ig cross-linking stimulation IC50 = 20 [2]

| IgM Secretion Inhibition | SKW 6.4 cells | IL-6 (inducer) | Inhibition of IL-6-induced IgM production | ~5-10 µM |[6] |

Table 3: In Vivo Efficacy of SR 144528

Assay Animal Model Measured Effect Route ED50 (mg/kg) Reference

| Ex Vivo Binding | Mouse | Displacement of [³H]-CP 55,940 from spleen membranes | Oral | 0.35 |[2] |

Table 4: Reported Effects of SR 144528 on Inflammatory Mediators

Inflammatory Mediator Experimental Model Effect of SR 144528 Concentration Reference
TNF-α, IL-6, IL-1β, IL-10, IFN-γ, IL-17 EAE (mouse brain/spinal cord) Decrease Not specified [8]
IL-17, MCP-1 EAE (mouse spleen) Increase Not specified [8]
TNF-α, IL-6, CCL2 LPS/IFN-γ stimulated microglia No effect 1 nM, 10 nM [9]
TNF-α, IL-6 LPS/IFN-γ stimulated microglia Decrease (off-target effect) 1 µM [9]

| IL-1β | LPS-induced (in brain) | Decrease | Not specified |[10] |

Signaling Pathways and Logical Workflows

The following diagrams illustrate the mechanism of action and experimental logic related to SR 144528.

SR144528_Mechanism cluster_receptor Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Basal Activity AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, p38) G_protein->MAPK Activates Inflammation Modulation of Inflammation cAMP ↓ cAMP MAPK->Inflammation Agonist CB2 Agonist (e.g., CP 55,940) Agonist->CB2 Activates SR144528 SR 144528 SR144528->CB2 Blocks

Caption: SR 144528 blocks CB2 agonist binding and reduces basal receptor activity.

Experimental_Workflow start Immune Cells (e.g., Microglia, PBMCs) pretreat Pre-treatment Group: + SR 144528 start->pretreat control Control Group: + Vehicle start->control stim Inflammatory Stimulus (e.g., LPS, Agonist) pretreat->stim control->stim incubate Incubation stim->incubate measure Measure Inflammatory Endpoint: - Cytokine levels (ELISA) - Protein phosphorylation (Western Blot) - Gene expression (RT-PCR) incubate->measure compare Compare Outcomes measure->compare

Caption: General workflow for assessing SR 144528's effect on inflammation in vitro.

Inflammation_Modulation cluster_cell Immune Cell (e.g., Microglia) TLR4 TLR4 pathway Intracellular Signaling (NF-κB, MAPK) TLR4->pathway CB2 CB2 Receptor CB2->pathway Modulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) pathway->Cytokines Upregulates Release LPS LPS (Stimulus) LPS->TLR4 Activates SR144528 SR 144528 SR144528->CB2

Caption: SR 144528 modulates inflammatory signaling by acting on the CB2 receptor.

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing foundational findings.

A. Radioligand Binding Assay (for Affinity)

  • Objective: To determine the binding affinity (Ki) of SR 144528 for CB1 and CB2 receptors.

  • Protocol:

    • Membrane Preparation: Membranes are prepared from tissues (e.g., rat spleen for CB2, rat brain for CB1) or from cells engineered to express high levels of a single receptor subtype (e.g., CHO-hCB1 or CHO-hCB2).[2]

    • Incubation: A low concentration of a high-affinity radioligand (e.g., 0.2 nM [³H]-CP 55,940) is incubated with the membranes in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.7).[2]

    • Competition: Increasing concentrations of unlabeled SR 144528 are added to compete with the radioligand for binding sites.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand. Filters are washed with cold buffer.[2]

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 1 µM CP 55,940).[2]

    • Analysis: Data are analyzed to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

B. Forskolin-Stimulated Adenylyl Cyclase Activity Assay (for Functional Activity)

  • Objective: To measure the antagonist or inverse agonist effect of SR 144528 on Gαi/o-coupled CB2 receptor signaling.

  • Protocol:

    • Cell Culture: CHO cells stably expressing the human CB2 receptor are typically used.

    • Treatment: Cells are pre-incubated with various concentrations of SR 144528. To test for antagonism, a CB2 agonist (e.g., CP 55,940) is also added.

    • Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) (e.g., 3 µM) to increase intracellular cAMP levels. CB2 receptor activation by an agonist will inhibit this stimulation.[2][5]

    • Lysis and Measurement: The reaction is stopped, and cells are lysed. The concentration of cAMP in the cell lysate is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[2]

    • Analysis: The ability of SR 144528 to reverse the agonist-induced inhibition of cAMP production (antagonism) or to increase cAMP levels on its own (inverse agonism) is quantified.

C. MAPK Phosphorylation Assay (Western Blot)

  • Objective: To assess the effect of SR 144528 on agonist-induced MAPK activation.

  • Protocol:

    • Cell Culture and Starvation: Cells (e.g., CHO-CB2) are grown and often serum-starved to reduce basal MAPK activity.[2]

    • Treatment: Cells are treated with a CB2 agonist (e.g., 6 nM CP 55,940) in the presence or absence of various concentrations of SR 144528 for a short period (e.g., 15 minutes).[2]

    • Lysis: Cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

    • SDS-PAGE and Western Blot: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of MAPK (e.g., phospho-p42/p44 ERK) and total MAPK as a loading control.[11][12]

    • Detection and Analysis: Membranes are incubated with secondary antibodies and visualized. The band intensity is quantified to determine the ratio of phosphorylated to total MAPK.

D. In Vivo Model: Carrageenan-Induced Paw Edema

  • Objective: To evaluate the anti-inflammatory or pro-inflammatory potential of SR 144528 in an acute inflammation model.

  • Protocol:

    • Animal Dosing: Rodents are pre-treated with SR 144528 or vehicle, typically via oral or intraperitoneal administration.[13]

    • Induction of Inflammation: A solution of lambda-carrageenan is injected into the plantar surface of the hind paw to induce a localized inflammatory response.[4][13]

    • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at several time points after carrageenan injection.

    • Analysis: The increase in paw volume is calculated and compared between the SR 144528-treated and vehicle-treated groups to determine the effect of the compound on edema formation. Studies have shown that CB2 inverse agonists, including SR 144528, can prevent carrageenan-induced paw edema.[14][15]

Discussion and Conclusion

The foundational research on SR 144528 has been instrumental in defining the role of the CB2 receptor in inflammation. Its high selectivity makes it an invaluable tool for distinguishing CB2-mediated effects from those of the CB1 receptor.[2]

The data reveal a complex and often context-dependent role for CB2 signaling in the inflammatory response. In some models of acute inflammation, such as carrageenan-induced edema, inverse agonists like SR 144528 show anti-inflammatory effects.[14][15] Conversely, in models of neuroinflammation like EAE, administration of SR 144528 exacerbated the disease, suggesting that endogenous CB2 signaling is protective in that context.[8] This highlights that the net effect of modulating the CB2 receptor—whether by an agonist or an inverse agonist—depends critically on the specific pathological state and the existing level of endocannabinoid tone.

Furthermore, studies on microglial activation have shown concentration-dependent effects. At low nanomolar concentrations that are selective for the CB2 receptor, SR 144528 had little to no effect on LPS/IFN-γ-induced cytokine secretion.[9] However, at higher micromolar concentrations (≥ 1 µM), it exhibited CB2-independent, off-target anti-inflammatory effects.[9] This is a critical consideration for researchers when designing experiments and interpreting results.

References

Methodological & Application

Application Note: High-Throughput Quantification of a Synthetic Cannabinoid in Human Plasma using SR 144528-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a representative synthetic cannabinoid, JWH-018, in human plasma. To ensure the highest degree of accuracy and precision, a deuterated internal standard, SR 144528-d3, is employed. The protocol described herein provides a comprehensive workflow, from sample preparation to data acquisition, suitable for high-throughput bioanalytical laboratories in drug development and clinical research settings.

Introduction

The illicit use of synthetic cannabinoids poses a significant public health challenge, necessitating sensitive and reliable analytical methods for their detection and quantification in biological matrices. LC-MS/MS has become the gold standard for such analyses due to its high selectivity and sensitivity. A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are considered ideal as they share near-identical physicochemical properties with the analyte, co-elute chromatographically, and correct for matrix effects, ion suppression, and instrumental variability.[2][3][4]

SR 144528 is a potent and selective antagonist of the CB2 cannabinoid receptor.[5] Its deuterated analog, this compound, serves as an excellent internal standard for the quantification of structurally similar compounds. This application note describes a validated LC-MS/MS method for the determination of JWH-018 in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • JWH-018 (Cayman Chemical, Ann Arbor, MI)

    • This compound (Cayman Chemical, Ann Arbor, MI)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade, Fisher Scientific)

    • Methanol (LC-MS grade, Fisher Scientific)

    • Formic acid (Optima™ LC/MS grade, Fisher Scientific)

    • Water (18.2 MΩ·cm, Milli-Q® system)

    • Human plasma (BioIVT, Westbury, NY)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepared by dissolving JWH-018 and this compound in methanol.

  • Working Standard Solutions: Prepared by serial dilution of the primary stock solutions with 50:50 (v/v) methanol:water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Prepared by diluting the this compound primary stock solution in acetonitrile.

Sample Preparation

A protein precipitation method was employed for sample extraction:

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 30 seconds to mix.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system

  • Mass Spectrometer: SCIEX QTRAP® 6500+ System

  • Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

Time (min)%B
0.040
2.595
3.095
3.140
4.040
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
JWH-018342.2155.125
JWH-018 (Qualifier)342.2127.135
This compound (IS) 479.1 119.1 30

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of JWH-018 in human plasma. The use of the deuterated internal standard, this compound, ensured the reliability of the results by correcting for any variations in sample preparation and instrument response.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a coefficient of determination (r²) greater than 0.995. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (low, medium, and high). The results are summarized in the table below. All values were within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.18.5105.210.2103.8
Low0.36.298.77.8101.5
Medium104.5102.15.999.3
High803.897.54.798.1

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 150 µL this compound (IS) in ACN plasma->add_is Protein Precipitation vortex Vortex 30s add_is->vortex centrifuge Centrifuge 14,000 rpm, 10 min vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation UHPLC Separation (C18 Column) injection->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing

Caption: LC-MS/MS experimental workflow for JWH-018 quantification.

Signaling Pathway Context

SR 144528 is a selective antagonist for the Cannabinoid Receptor 2 (CB2), which is primarily expressed in the immune system. CB2 activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. SR 144528 blocks this signaling pathway.

signaling_pathway agonist CB2 Agonist (e.g., CP 55,940) cb2 CB2 Receptor agonist->cb2 Activates sr144528 SR 144528 sr144528->cb2 gi_protein Gi/o Protein cb2->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp Conversion downstream Downstream Effects camp->downstream sr14452_label Antagonizes/Blocks

Caption: SR 144528 antagonism of the CB2 receptor signaling pathway.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of JWH-018 in human plasma using this compound as an internal standard. The method is sensitive, accurate, precise, and suitable for high-throughput analysis in a regulated bioanalytical environment. The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring data integrity.

References

Application Notes and Protocols for SR 144528 in cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing SR 144528, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist, in cyclic adenosine (B11128) monophosphate (cAMP) assays. This document outlines the mechanism of action of SR 144528, experimental procedures, and data interpretation to facilitate the investigation of CB2 receptor signaling and the screening of novel compounds.

Introduction

SR 144528 is a well-characterized tool compound for studying the function of the CB2 receptor. It exhibits high affinity and selectivity for CB2 over the cannabinoid receptor 1 (CB1).[1][2] Unlike a neutral antagonist which blocks the receptor, SR 144528 is an inverse agonist, meaning it can reduce the basal, constitutive activity of the CB2 receptor, a G protein-coupled receptor (GPCR) that is often coupled to Gi/o proteins.[3][4][5] Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. Therefore, by inhibiting the constitutive activity of CB2, SR 144528 can lead to an increase in intracellular cAMP levels, particularly in cells where adenylyl cyclase has been stimulated.[5][6]

This protocol details the use of SR 144528 in a forskolin-stimulated cAMP accumulation assay, a common method to assess the activity of Gi/o-coupled receptors. Forskolin directly activates adenylyl cyclase, leading to a significant increase in cAMP production.[7][8][9][10] The effect of CB2 receptor ligands can then be measured by their ability to modulate this forskolin-stimulated cAMP level.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SR 144528, providing a reference for its potency and selectivity.

Table 1: Binding Affinity of SR 144528

ReceptorSpeciesKi (nM)Reference
CB2Rat Spleen0.6[2][3]
CB2Human (recombinant)0.6[1][3]
CB1Rat Brain400[2][3]
CB1Human (recombinant)>400[3]

Table 2: Functional Activity of SR 144528 in cAMP Assays

Assay TypeCell LineParameterValueReference
Antagonist Activity (vs. CP 55,940)CHO-hCB2IC5010 nM[3]
Inverse Agonist Activity (forskolin-stimulated)CHO-CB2EC5026 ± 6 nM[6]
Antagonist Activity (vs. CP-55,940)HEK293-CB2EC5023.31 nM[6]

Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the CB2 receptor and the mechanism of action of SR 144528 in modulating cAMP levels.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB2 CB2 Receptor Gi Gi/o Protein CB2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist CB2 Agonist (e.g., CP 55,940) Agonist->CB2 Activates SR144528 SR 144528 (Inverse Agonist) SR144528->CB2 Inhibits Basal Activity ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates cAMP_Assay_Workflow start Start cell_culture Culture CB2-expressing cells start->cell_culture cell_plating Plate cells into microplate cell_culture->cell_plating wash Wash cells with PBS cell_plating->wash add_buffer Add stimulation buffer with PDE inhibitor wash->add_buffer pre_incubation Pre-incubate (15 min, 37°C) add_buffer->pre_incubation add_sr144528 Add SR 144528 (and agonist for antagonist mode) pre_incubation->add_sr144528 add_forskolin Add Forskolin add_sr144528->add_forskolin incubation Incubate (20-30 min, 37°C) add_forskolin->incubation lysis Lyse cells incubation->lysis detect_cAMP Detect cAMP levels lysis->detect_cAMP data_analysis Data Analysis (EC50/IC50) detect_cAMP->data_analysis end End data_analysis->end

References

In Vivo Application of SR 144528 in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 144528 is a potent and highly selective cannabinoid receptor 2 (CB2) inverse agonist, demonstrating a high affinity for the CB2 receptor (Ki of 0.6 nM) and over 700-fold selectivity against the CB1 receptor.[1] This selectivity makes it an invaluable tool for investigating the physiological and pathophysiological roles of the CB2 receptor in vivo, without the confounding psychotropic effects associated with CB1 receptor modulation. SR 144528 has been utilized in a variety of mouse models to explore the involvement of the CB2 receptor in inflammation, pain, cancer, and neurodegenerative diseases. These application notes provide a comprehensive overview of its in vivo use in mice, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

SR 144528 acts as an inverse agonist at the CB2 receptor. This means that it not only blocks the effects of CB2 agonists but also reduces the basal, constitutive activity of the receptor.[2] The CB2 receptor is a G protein-coupled receptor (GPCR), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[3] As an inverse agonist, SR 144528 can increase adenylyl cyclase activity in cells expressing constitutively active CB2 receptors.[4] It has also been shown to inhibit the phosphorylation of the CB2 receptor, which can up-regulate the receptor's cell surface expression and enhance sensitivity to agonists.[5]

Signaling Pathway of SR 144528 at the CB2 Receptor

SR144528_Signaling CB2 CB2 Receptor AdenylylCyclase Adenylyl Cyclase CB2->AdenylylCyclase Inhibition (constitutive) MAPK MAPK Pathway CB2->MAPK Activation (constitutive) SR144528 SR 144528 (Inverse Agonist) SR144528->CB2 Binds & Inhibits Constitutive Activity SR144528->AdenylylCyclase Disinhibition leads to Increased Activity SR144528->MAPK Inhibition cAMP cAMP AdenylylCyclase->cAMP Production Agonist CB2 Agonist Agonist->CB2 Binds & Activates Breast_Cancer_Workflow start Start cell_culture Culture MDA-MB231 cells start->cell_culture injection Inject cells subcutaneously into flank of mice cell_culture->injection tumor_growth Allow tumors to reach ~100-150 mm³ injection->tumor_growth treatment Administer treatment daily via i.p. injection: - Vehicle - CB2 Agonist (e.g., 5 mg/kg JWH-133) - CB2 Agonist + SR 144528 (5 mg/kg each) tumor_growth->treatment monitoring Monitor tumor growth with calipers (e.g., every 3 days) treatment->monitoring endpoint Endpoint: Sacrifice mice when tumors reach predetermined size or after a set duration (e.g., 28 days) monitoring->endpoint analysis Excise tumors and lungs for analysis (e.g., weight, volume, histology, metastasis quantification) endpoint->analysis finish End analysis->finish Locomotor_Activity_Workflow start Start acclimation Acclimate mice to the behavioral testing room start->acclimation treatment Administer treatment via i.p. injection: - Vehicle - SR 144528 (various doses) acclimation->treatment placement Place mice individually into open field chambers (30 min post-injection) treatment->placement recording Record locomotor activity for a set duration (e.g., 20-30 min) placement->recording analysis Analyze data for parameters such as: - Total distance traveled - Rearing frequency - Stereotypic movements recording->analysis finish End analysis->finish

References

Application Notes and Protocols for SR 144528 in GTPγS Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 144528 is a potent and highly selective inverse agonist for the cannabinoid receptor type 2 (CB2).[1][2] With a high binding affinity, exhibiting a Ki value of approximately 0.6 nM for the human CB2 receptor, it demonstrates over 700-fold selectivity for CB2 over the cannabinoid receptor type 1 (CB1).[1][2][3] This selectivity makes SR 144528 an invaluable tool for investigating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues.

The [35S]GTPγS binding assay is a functional biochemical technique used to measure the activation of G protein-coupled receptors (GPCRs), such as the CB2 receptor. This assay quantifies the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for a non-hydrolyzable analog of guanosine triphosphate (GTP), [35S]GTPγS, upon receptor activation by a ligand. For an inverse agonist like SR 144528, this assay is particularly useful as it can demonstrate a reduction in the basal, or constitutive, activity of the receptor, providing a direct measure of its inverse agonistic properties.

These application notes provide a detailed protocol for utilizing SR 144528 in a [35S]GTPγS binding assay to characterize its interaction with the CB2 receptor.

Data Presentation: Quantitative Analysis of SR 144528

The following table summarizes the key quantitative data for SR 144528 from various in vitro assays.

ParameterValueReceptor/SystemAssay TypeReference
Ki 0.6 nMHuman CB2 ReceptorRadioligand Binding[1][2][3]
Ki 0.67 ± 0.30 nMCB2-transfected cellsRadioligand Binding ([3H]CP 55,940 displacement)[4]
Ki 400 nMHuman CB1 ReceptorRadioligand Binding[2][3]
Ki 33.0 ± 5.09 nMCB1-transfected cellsRadioligand Binding ([3H]CP 55,940 displacement)[4]
KB 6.34 nMCB2-expressing cell line[35S]GTPγS Binding (antagonism of CP 55,940)[4]
IC50 39 nMhCB2-expressing cellsMAP Kinase Activity (antagonism of CP 55,940)[2][3]
EC50 10 nMhCB2-expressing cellsAdenylyl Cyclase Activity (antagonism of CP 55,940)[2][3]
EC50 26 ± 6 nMCHO-CB2 cellsAdenylyl Cyclase Activity (stimulation of forskolin-sensitive activity)[1]
pEC50 8.23-[35S]GTPγS Binding Assay[5][6]

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

CB2_Signaling_Pathway CB2 CB2 Receptor G_protein Gi/o Protein (αβγ-GDP) CB2->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Gαi-GTP Inhibits cAMP cAMP AC->cAMP Converts ATP ATP SR144528 SR 144528 (Inverse Agonist) SR144528->CB2 Binds and Reduces Basal Activity

CB2 Receptor Signaling Pathway

GTP_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection prep_membranes Prepare CB2-expressing cell membranes prep_reagents Prepare Assay Buffer, [35S]GTPγS, GDP, and SR 144528 dilutions add_membranes Add membranes to 96-well plate prep_reagents->add_membranes add_SR144528 Add SR 144528 (or vehicle for basal) and GDP add_membranes->add_SR144528 pre_incubate Pre-incubate add_SR144528->pre_incubate add_GTPgS Add [35S]GTPγS to initiate reaction pre_incubate->add_GTPgS incubate Incubate at 30°C add_GTPgS->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash Wash filters with ice-cold buffer terminate->wash dry Dry filter plate wash->dry scintillation Add scintillation fluid dry->scintillation count Count radioactivity scintillation->count

GTPγS Binding Assay Workflow

Experimental Protocols

This protocol is designed to measure the inverse agonist activity of SR 144528 on the CB2 receptor by quantifying its effect on basal [35S]GTPγS binding.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cell lines stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).

  • SR 144528: Stock solution in DMSO.

  • [35S]GTPγS: Specific activity >1000 Ci/mmol.

  • Guanosine 5'-diphosphate (GDP): Stock solution in water.

  • Guanosine 5'-O-(3-thiotriphosphate) (GTPγS), unlabeled: For determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% (w/v) bovine serum albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filters.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Membrane Preparation
  • Culture cells expressing the human CB2 receptor to a high density.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the cell pellet in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., using a Bradford or BCA assay), and store at -80°C in aliquots.

[35S]GTPγS Binding Assay Protocol
  • Prepare Reagents:

    • Thaw the CB2 receptor-expressing cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 5-20 µg of protein per well.

    • Prepare serial dilutions of SR 144528 in assay buffer containing a final DMSO concentration of ≤1%. A typical concentration range to test would be from 10-11 M to 10-5 M.

    • Prepare a solution of GDP in assay buffer. The optimal concentration of GDP should be determined empirically but is typically in the range of 1-30 µM.

    • Prepare a solution of [35S]GTPγS in assay buffer to a final concentration of 0.05-0.1 nM.

    • Prepare a solution of unlabeled GTPγS (10 µM final concentration) in assay buffer for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer.

    • Basal Binding: Add 50 µL of assay buffer with the same vehicle concentration as the drug dilutions.

    • SR 144528 Treatment: Add 50 µL of the various dilutions of SR 144528.

    • Non-specific Binding: Add 50 µL of 10 µM unlabeled GTPγS.

  • Pre-incubation:

    • To each well, add 50 µL of the diluted cell membranes.

    • Add 50 µL of the GDP solution to all wells.

    • Pre-incubate the plate for 15-30 minutes at 30°C.

  • Initiation of Reaction:

    • Add 50 µL of the [35S]GTPγS solution to all wells to initiate the binding reaction. The final assay volume should be 200 µL.

  • Incubation:

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Basal Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of the basal binding wells.

    • SR 144528 Specific Binding: Subtract the CPM of the non-specific binding wells from the CPM of the SR 144528-treated wells.

  • Determine Inverse Agonist Effect:

    • Express the specific binding in the presence of SR 144528 as a percentage of the basal specific binding (which is set to 100%).

    • Plot the percentage of basal binding against the logarithm of the SR 144528 concentration.

    • Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve with a variable slope) to determine the IC50 (the concentration of SR 144528 that inhibits 50% of the basal [35S]GTPγS binding) and the Emax (the maximal inhibition of basal binding).

  • Determine Antagonist Activity (Optional):

    • To determine the antagonist properties of SR 144528, perform the assay in the presence of a known CB2 receptor agonist (e.g., CP 55,940).

    • Generate a concentration-response curve for the agonist in the absence and presence of increasing concentrations of SR 144528.

    • Analyze the data using a Schild plot to determine the KB value of SR 144528.

Conclusion

The [35S]GTPγS binding assay is a robust method for characterizing the functional activity of ligands at GPCRs. For SR 144528, this assay provides a direct measure of its inverse agonist properties at the CB2 receptor by demonstrating a concentration-dependent decrease in basal G protein activation. The detailed protocol provided herein, along with the summarized quantitative data and visual workflows, serves as a comprehensive guide for researchers investigating the pharmacology of the CB2 receptor and the mechanism of action of its ligands.

References

Application Notes and Protocols for Utilizing SR 144528 to Block CB2 Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 144528 is a potent and highly selective antagonist for the cannabinoid receptor 2 (CB2), demonstrating significant utility in delineating the physiological and pathological roles of the CB2 receptor.[1][2] It functions as an inverse agonist, not only blocking the effects of agonists but also reducing the basal, constitutive activity of the CB2 receptor.[3][4][5] This document provides detailed application notes and experimental protocols for the effective use of SR 144528 in both in vitro and in vivo research settings to investigate CB2 receptor-mediated processes. Its high selectivity for CB2 over the CB1 receptor makes it an invaluable tool for isolating and studying CB2-specific pathways.[1][2][3]

Physicochemical Properties and Solubility

Proper handling and solubilization of SR 144528 are critical for reproducible experimental outcomes. It is a highly lipophilic compound, which can present challenges in aqueous solutions.[6]

PropertyValueReference
Molecular Formula C₂₉H₃₄ClN₃O[7]
Molecular Weight 476.06 g/mol [3]
Solubility DMSO: 20 mg/mLDMF: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[7]
Storage Store as a crystalline solid at -20°C for long-term stability (months to years). Stock solutions in DMSO can be stored at -20°C for the long term.[8] For short-term storage (days to weeks), 0-4°C is suitable.[8]

Note on Preparation of Working Solutions: For in vitro cellular assays, it is recommended to prepare a concentrated stock solution in DMSO. Subsequent dilutions into aqueous media should be done carefully to avoid precipitation. For in vivo studies, a vehicle such as a mixture of 15% DMSO and 85% PEG400 has been used to dissolve the compound for intravenous administration.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SR 144528 activity from various experimental systems.

Table 1: Binding Affinity (Ki)
Receptor TargetSpecies/SystemRadioligandKi Value (nM)Reference(s)
CB2 Rat Spleen[³H]-CP 55,9400.6[1][2]
CB2 Cloned Human (CHO cells)[³H]-CP 55,9400.6[1][2][7]
CB1 Rat Brain[³H]-CP 55,940400[1][2]
CB1 Cloned Human (CHO cells)[³H]-CP 55,940437[7]
Table 2: Functional Activity (IC50 / EC50)
Assay TypeCell Line/SystemAgonist StimulatedPotency Value (nM)ParameterReference(s)
Adenylyl Cyclase Inhibition CHO cells expressing hCB2CP 55,94010EC50[1][2]
MAP Kinase Activity Blockade CHO cells expressing hCB2CP 55,94039IC50[1][2]
B-cell Activation Antagonism Human Tonsillar B-cellsCP 55,94020IC50[1][2]
Inverse Agonist Activity (cAMP) CHO-CB2 cellsForskolin (B1673556)26EC50[9]
Table 3: In Vivo Efficacy
Animal ModelRoute of AdministrationEffectEffective Dose (mg/kg)Reference(s)
Mouse OralDisplacement of [³H]-CP 55,940 from spleen0.35 (ED50)[1][2]
Mouse Single injectionDecrease in μ-opioid receptor mRNA0.1[10]
Mouse Intratumoral injectionBlockade of JWH-133 antitumoral effect0.05 (50 µ g/day )[11]
Rat IntraperitonealInvestigating GI motility1[9]

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of SR 144528 for the CB2 receptor.

Materials:

  • Cell membranes from cells expressing the CB2 receptor (e.g., CHO-hCB2 or rat spleen).

  • [³H]-CP 55,940 (Radioligand).

  • SR 144528.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA).

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.25% BSA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of SR 144528 in the binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • SR 144528 at various concentrations (for competition curve) or vehicle (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).

    • [³H]-CP 55,940 at a final concentration of approximately 0.2 nM.[2]

    • Cell membranes (protein concentration to be optimized).

  • Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes) to reach equilibrium.[2]

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the competition binding data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: - SR 144528 dilutions - [3H]-CP 55,940 - CB2 membranes incubation Incubate: - Reagents + Membranes - 30°C, 60-90 min prep->incubation Combine filtration Filter & Wash: - Separate bound from free - Ice-cold buffer incubation->filtration Terminate counting Scintillation Counting: - Quantify radioactivity filtration->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

In Vitro cAMP Accumulation Assay

This protocol assesses the ability of SR 144528 to antagonize the effects of a CB2 agonist on adenylyl cyclase activity.

Materials:

  • CHO cells stably expressing the human CB2 receptor (CHO-hCB2).

  • SR 144528.

  • A CB2 receptor agonist (e.g., CP 55,940).

  • Forskolin (to stimulate adenylyl cyclase).

  • Cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer.

  • cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).

Procedure:

  • Plate CHO-hCB2 cells in a suitable multi-well plate and grow to confluence.

  • Wash the cells with PBS.

  • Pre-incubate the cells with various concentrations of SR 144528 (or vehicle) for a specified time (e.g., 15-20 minutes) at 37°C.[9]

  • Add the CB2 agonist (e.g., CP 55,940) at a concentration that elicits a submaximal response.

  • Immediately add forskolin (e.g., 3 µM final concentration) to stimulate cAMP production.[9]

  • Incubate for a further 20 minutes at 37°C.[9]

  • Terminate the reaction by aspirating the medium and adding lysis buffer.

  • Measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the concentration-response curve for SR 144528 to determine its EC50 value for antagonizing the agonist effect.

G cluster_pathway CB2 Receptor-Mediated cAMP Inhibition agonist CB2 Agonist (e.g., CP 55,940) cb2 CB2 Receptor agonist->cb2 Activates sr144528 SR 144528 sr144528->cb2 Blocks gi Gi Protein cb2->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac

Caption: SR 144528 blocks agonist-induced inhibition of adenylyl cyclase.

In Vivo Spleen CB2 Receptor Occupancy

This protocol is used to determine the in vivo efficacy and duration of action of SR 144528 in displacing a radioligand from spleen CB2 receptors.

Materials:

  • Mice.

  • SR 144528.

  • Vehicle for oral administration.

  • [³H]-CP 55,940.

  • Homogenization buffer.

  • Equipment for tissue homogenization, membrane preparation, and scintillation counting.

Procedure:

  • Administer SR 144528 orally to mice at various doses (e.g., 0.1 to 10 mg/kg).[1][2] A control group receives the vehicle.

  • At a specified time point after administration (e.g., 2 hours), euthanize the animals.

  • Excise the spleens and prepare membrane homogenates.

  • Perform an ex vivo radioligand binding assay on the spleen membranes using [³H]-CP 55,940, as described in Protocol 4.1.

  • Quantify the specific binding of [³H]-CP 55,940 in the spleens of SR 144528-treated and vehicle-treated animals.

  • Calculate the percentage of receptor occupancy at each dose of SR 144528.

  • Plot the dose-response curve to determine the ED50 value. To assess the duration of action, vary the time between SR 144528 administration and tissue collection.[1][2]

G cluster_workflow In Vivo Receptor Occupancy Workflow admin Administer SR 144528 to Mice (Oral) wait Time Delay (e.g., 2 hours) admin->wait dissect Euthanize & Dissect Spleen wait->dissect membranes Prepare Spleen Membranes dissect->membranes exvivo Ex Vivo Binding Assay with [3H]-CP 55,940 membranes->exvivo analyze Analyze Data & Calculate ED50 exvivo->analyze

Caption: Workflow for determining in vivo CB2 receptor occupancy.

Concluding Remarks

SR 144528 is a cornerstone tool for investigating the pharmacology of the CB2 receptor. Its high potency and selectivity, coupled with its inverse agonist properties, allow for precise interrogation of CB2-mediated signaling pathways. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize SR 144528 in their studies, ensuring robust and reproducible results in the exploration of the endocannabinoid system. Careful consideration of its physicochemical properties, particularly its lipophilicity, is essential for successful experimental design.

References

Application Notes and Protocols for SR 144528-d3 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 144528 is a potent and highly selective inverse agonist for the cannabinoid 2 (CB2) receptor, exhibiting a high binding affinity with a Ki of 0.6 nM.[1][2][3][4][5] It demonstrates over 700-fold selectivity for the CB2 receptor over the CB1 receptor.[2] SR 144528-d3 is a deuterated version of SR 144528. The strategic replacement of hydrogen with deuterium (B1214612) can enhance metabolic stability by increasing the biological half-life of a drug, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[1][6] This modification can significantly slow down the rate of metabolic degradation, particularly for reactions involving cytochrome P450 (CYP) enzymes.[1] These application notes provide detailed protocols for assessing the metabolic stability of this compound using in vitro liver microsomal and hepatocyte assays.

Signaling Pathway of the CB2 Receptor

SR 144528 acts as an inverse agonist at the CB2 receptor, a G-protein coupled receptor (GPCR). In its basal state, the CB2 receptor can exhibit constitutive activity. As an inverse agonist, SR 144528 can inhibit this basal activity.[7][8] The CB2 receptor is primarily coupled to Gi/o proteins, and its activation (or inhibition by an inverse agonist) modulates downstream signaling cascades, including the adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.[9][10][11] SR 144528 has been shown to block the effects of agonists on adenylyl cyclase activity and MAPK activation.[2][5][9][12]

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SR144528_d3 This compound CB2R CB2 Receptor SR144528_d3->CB2R Inverse Agonist G_protein Gi/o Protein CB2R->G_protein Inhibits constitutive activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition MAPK_pathway MAPK Pathway (ERK, p38, JNK) G_protein->MAPK_pathway Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Immune Modulation) PKA->Cellular_Response MAPK_pathway->Cellular_Response Microsomal_Workflow cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_terminate 3. Termination cluster_analyze 4. Analysis cluster_data 5. Data Processing prep Preparation incubate Incubation terminate Termination analyze Analysis data Data Processing stock Prepare this compound Stock (e.g., 1 mM in DMSO) pre_incubate Pre-incubate microsome mix at 37°C stock->pre_incubate microsomes Thaw Liver Microsomes and prepare incubation mix (Buffer, MgCl2) microsomes->pre_incubate nadph Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH and this compound nadph->start_reaction pre_incubate->start_reaction time_points Sample at multiple time points (e.g., 0, 5, 15, 30, 45, 60 min) start_reaction->time_points stop_reaction Stop reaction with cold acetonitrile (B52724) containing an internal standard time_points->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge supernatant Transfer supernatant for LC-MS/MS analysis centrifuge->supernatant quantify Quantify remaining this compound supernatant->quantify plot Plot % remaining vs. time quantify->plot calculate Calculate t1/2 and CLint plot->calculate

References

Application Notes and Protocols for Cell-Based Assays Using SR 144528

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 144528 is a well-characterized, potent, and highly selective antagonist and inverse agonist of the cannabinoid receptor 2 (CB2).[1][2][3][4][5] With a high binding affinity for the CB2 receptor (Ki = 0.6 nM) and over 700-fold selectivity against the CB1 receptor (Ki = 400 nM), SR 144528 serves as an invaluable tool for investigating the physiological and pathophysiological roles of the CB2 receptor.[2][3][4][6] This document provides detailed application notes and protocols for utilizing SR 144528 in various cell-based assays to study CB2 receptor signaling and function.

SR 144528 has been shown to modulate several key downstream signaling pathways of the CB2 receptor, including the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase (MAPK), and modulation of cytokine release.[2][4] Its inverse agonist properties are particularly noteworthy, as it can inhibit the constitutive activity of the CB2 receptor, providing a means to study receptor autoactivation.[3][7][8][9]

Data Presentation

The following tables summarize the quantitative data for SR 144528 in various in vitro assays.

Table 1: Binding Affinity of SR 144528

ReceptorCell Line/TissueLigandKi (nM)Reference
Human CB2CHO cells[3H]CP 55,9400.6[2][4]
Rat CB2Spleen membranes[3H]CP 55,9400.6[2][6]
Human CB1CHO cells[3H]CP 55,940400[2][3][6]
Rat CB1Brain membranes[3H]CP 55,940400[2][6]
Human CB2HEK293 EBNA cells[35S]-GTPgammaS-[1]
Rat CB2Cerebellum membranes[3H]CP 55,94033.0 ± 5.09[10]

Table 2: Functional Activity of SR 144528

AssayCell LineAgonistParameterValue (nM)Reference
Adenylyl Cyclase InhibitionCHO-hCB2CP 55,940EC5010[2][4]
MAPK ActivationCHO-hCB2CP 55,940IC5039[2][4]
B-cell ActivationHuman tonsillar B-cellsCP 55,940IC5020[2]
GTPγS BindingCB2-expressing cell lineCP 55,940KB6.34[10]
Adenylyl Cyclase Stimulation (Inverse Agonism)CHO-CB2-EC5026 ± 6[1]

Signaling Pathways and Experimental Workflows

CB2 Receptor Signaling Pathway

The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1] Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can activate other signaling pathways, including the MAPK/ERK cascade. As an inverse agonist, SR 144528 can inhibit this basal signaling.

CB2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (ERK1/2) G_protein->MAPK_cascade Activates (βγ subunit) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Transcription Gene Transcription PKA->Transcription Regulates MAPK_cascade->Transcription Regulates Agonist Agonist Agonist->CB2 Activates SR144528 SR 144528 (Inverse Agonist) SR144528->CB2 Inhibits (Inverse Agonism) ATP ATP ATP->cAMP Converts to

Figure 1: Simplified CB2 receptor signaling pathway.

Experimental Workflow: cAMP Accumulation Assay

This workflow outlines the steps to measure the effect of SR 144528 on adenylyl cyclase activity.

cAMP_Workflow start Start cell_culture Culture CB2-expressing cells (e.g., CHO-hCB2) start->cell_culture cell_prep Harvest and resuspend cells in assay buffer cell_culture->cell_prep treatment Incubate cells with SR 144528 and/or CB2 agonist cell_prep->treatment stimulation Stimulate with Forskolin (B1673556) to activate adenylyl cyclase treatment->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis: Calculate IC50/EC50 values detection->analysis end End analysis->end

Figure 2: General workflow for a cAMP accumulation assay.

Experimental Workflow: MAPK Phosphorylation Assay

This workflow details the procedure for assessing the impact of SR 144528 on MAPK (ERK1/2) phosphorylation.

MAPK_Workflow start Start cell_culture Culture CB2-expressing cells (e.g., CHO-hCB2) start->cell_culture serum_starve Serum-starve cells to reduce basal MAPK activity cell_culture->serum_starve treatment Treat cells with SR 144528 and/or CB2 agonist serum_starve->treatment lysis Lyse cells and collect protein extracts treatment->lysis western_blot Perform Western Blotting lysis->western_blot probing Probe with antibodies against phospho-ERK and total-ERK western_blot->probing detection Detect and quantify band intensities probing->detection analysis Data Analysis: Normalize phospho-ERK to total-ERK detection->analysis end End analysis->end

Figure 3: Workflow for a MAPK phosphorylation assay.

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to measure the ability of SR 144528 to antagonize agonist-induced inhibition of adenylyl cyclase or to act as an inverse agonist.

Materials:

  • CB2 receptor-expressing cells (e.g., CHO-hCB2)

  • Cell culture medium (e.g., DMEM/F-12)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • SR 144528

  • CB2 receptor agonist (e.g., CP 55,940)

  • Forskolin

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA)

  • 384-well white assay plates

Procedure:

  • Cell Culture: Culture CHO-hCB2 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in assay buffer to a concentration of 2 x 10^5 cells/mL.

  • Assay Protocol (Antagonist Mode):

    • Add 5 µL of varying concentrations of SR 144528 (or vehicle) to the wells of a 384-well plate.

    • Add 5 µL of the cell suspension to each well.

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of a CB2 agonist (e.g., CP 55,940 at its EC80 concentration).

    • Add 5 µL of 4X concentrated forskolin solution (final concentration typically 1-10 µM).

    • Incubate for 30 minutes at room temperature.

  • Assay Protocol (Inverse Agonist Mode):

    • Add 5 µL of varying concentrations of SR 144528 (or vehicle) to the wells.

    • Add 5 µL of the cell suspension to each well.

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of 4X concentrated forskolin solution.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Add the detection reagents and incubate as required.

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Generate dose-response curves and calculate the IC50 (for antagonist mode) or EC50 (for inverse agonist mode) of SR 144528 using non-linear regression analysis.

MAPK (ERK1/2) Phosphorylation Assay

This protocol measures the effect of SR 144528 on agonist-induced phosphorylation of ERK1/2.

Materials:

  • CB2 receptor-expressing cells (e.g., CHO-hCB2)

  • Cell culture medium

  • Serum-free medium

  • SR 144528

  • CB2 receptor agonist (e.g., CP 55,940)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Serum Starvation:

    • Seed CHO-hCB2 cells in 6-well plates and grow to 80-90% confluency.

    • Replace the growth medium with serum-free medium and incubate for 18-24 hours.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of SR 144528 (or vehicle) for 30 minutes.

    • Stimulate the cells with a CB2 agonist (e.g., CP 55,940 at its EC80 concentration) for 5-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells with 100 µL of ice-cold lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane according to a standard protocol.

    • Probe the same membrane with an antibody against total-ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total-ERK.

    • Calculate the ratio of phospho-ERK to total-ERK for each sample.

    • Plot the data as a percentage of the agonist-only control and determine the IC50 of SR 144528.

Cytokine Release Assay

This protocol is for measuring the effect of SR 144528 on cytokine release from human peripheral blood mononuclear cells (PBMCs).[5][11][12]

Materials:

  • Human peripheral blood from healthy donors

  • Ficoll-Paque

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • SR 144528

  • Lipopolysaccharide (LPS) or other stimuli

  • 96-well cell culture plates

  • Cytokine detection kit (e.g., ELISA or multiplex bead-based assay for TNF-α, IL-6, IL-1β, etc.)

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing the PBMCs.

    • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the final PBMC pellet in complete RPMI-1640 medium.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Cell Plating and Treatment:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Pre-treat the cells with various concentrations of SR 144528 (or vehicle) for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) or another appropriate stimulus.

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification:

    • Measure the concentration of the desired cytokines in the supernatant using an ELISA or multiplex bead-based assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each cytokine for each treatment condition.

    • Plot the cytokine concentrations against the concentration of SR 144528 to determine its effect on cytokine release.

GTPγS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Materials:

  • Membranes from cells expressing the CB2 receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA)

  • GDP

  • SR 144528

  • CB2 receptor agonist (e.g., CP 55,940)

  • [35S]GTPγS

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Membrane Preparation:

    • Prepare membranes from CB2-expressing cells using standard homogenization and centrifugation techniques.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, varying concentrations of SR 144528 (or vehicle), and a fixed concentration of a CB2 agonist.

    • Add the cell membranes (10-20 µg of protein per well).

    • Add GDP to a final concentration of 10-30 µM.

    • Pre-incubate for 15-30 minutes at 30°C.

  • Initiation of Reaction:

    • Add [35S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the binding reaction.

  • Incubation:

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

    • Plot the specific binding against the concentration of SR 144528 to determine its antagonistic effect.

B-Cell Activation Assay

This protocol assesses the effect of SR 144528 on B-cell activation, which can be measured by proliferation or the expression of activation markers.[8]

Materials:

  • Isolated human or mouse B-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • B-cell activators (e.g., anti-IgM, CD40L, IL-4, LPS)

  • SR 144528

  • CB2 receptor agonist (e.g., CP 55,940)

  • Proliferation assay reagent (e.g., CFSE, [3H]-thymidine) or antibodies for flow cytometry (e.g., anti-CD69, anti-CD86)

  • 96-well cell culture plates

Procedure:

  • B-Cell Isolation:

    • Isolate B-cells from human PBMCs or mouse spleens using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Plating and Treatment:

    • Plate the isolated B-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Pre-treat the cells with various concentrations of SR 144528 (or vehicle) for 1 hour.

    • Add a CB2 agonist.

    • Stimulate the B-cells with a combination of activators (e.g., anti-IgM and IL-4 for human B-cells; LPS and IL-4 for mouse B-cells).

  • Incubation:

    • Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Measurement of Activation:

    • Proliferation (CFSE): If using CFSE, stain the cells before plating. After incubation, harvest the cells, stain with a B-cell marker (e.g., anti-B220 for mouse), and analyze the dilution of CFSE fluorescence by flow cytometry.

    • Proliferation ([3H]-thymidine): Add [3H]-thymidine for the last 18 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity.

    • Activation Markers: Harvest the cells and stain with fluorescently labeled antibodies against activation markers (e.g., CD69, CD86). Analyze the expression levels by flow cytometry.

  • Data Analysis:

    • Quantify the level of B-cell activation for each treatment condition.

    • Plot the activation level against the concentration of SR 144528 to determine its inhibitory effect.

References

Application Notes and Protocols: SR 144528 in MAPK Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 144528 is a highly potent and selective inverse agonist for the cannabinoid receptor 2 (CB2).[1][2] With a high affinity for the CB2 receptor (Ki = 0.6 nM) and over 700-fold selectivity against the CB1 receptor, SR 144528 is an invaluable tool for investigating the physiological and pathological roles of the CB2 receptor.[1][2] In the context of mitogen-activated protein kinase (MAPK) signaling, SR 144528 has been instrumental in elucidating the constitutive activity of the CB2 receptor and its role in modulating cellular processes. These application notes provide a comprehensive overview of the use of SR 144528 in studying MAPK activation, including detailed protocols and data presentation.

The MAPK signaling cascades, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are crucial pathways that regulate a multitude of cellular activities such as proliferation, differentiation, inflammation, and apoptosis. The CB2 receptor, primarily expressed in immune cells, has been shown to couple to these MAPK pathways. SR 144528, as an inverse agonist, not only blocks the effects of CB2 agonists but also reduces the basal, constitutive activity of the receptor, thereby inhibiting downstream MAPK signaling.[3][4] This unique property makes it a powerful probe for dissecting the intricacies of CB2 receptor signaling in various cell types.

Data Presentation: Quantitative Effects of SR 144528 on MAPK Signaling

The following table summarizes the quantitative data on the effects of SR 144528 on MAPK pathway components from various studies. This allows for a clear comparison of its potency and efficacy across different experimental systems.

Cell TypeTargetAgonist (Concentration)SR 144528 ConcentrationObserved EffectReference
CHO cells expressing human CB2MAPKCP 55,940 (6 nM)IC50 = 39 nMAntagonized CP 55,940-induced MAPK activation[5]
CHO cells expressing human CB2Adenylyl CyclaseCP 55,940EC50 = 10 nMAntagonized CP 55,940-induced inhibition of adenylyl cyclase[5]
Human tonsillar B-cellsCell ActivationSurface Ig cross-linkingIC50 = 20 nMAntagonized stimulating effects of CP 55,940 on B-cell activation[2]
CHO-CB2 cellsAdenylyl CyclaseForskolinEC50 = 26 ± 6 nMStimulated forskolin-sensitive adenylyl cyclase activity (inverse agonism)[6]
CHO cells expressing human CB2ERK PhosphorylationCP 55,9401 µMBlocked CP 55,940-induced ERK phosphorylation[7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of SR 144528 and the experimental approach to study its effects, the following diagrams are provided.

SR144528_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MEKK MEKK G_protein->MEKK Activates cAMP cAMP AC->cAMP Produces SR144528 SR 144528 (Inverse Agonist) SR144528->CB2 Inhibits (Inverse Agonism) Agonist Agonist (e.g., CP 55,940) Agonist->CB2 Activates MEK MEK MEKK->MEK Phosphorylates MAPK MAPK (ERK, JNK, p38) MEK->MAPK Phosphorylates Transcription Gene Transcription MAPK->Transcription Regulates

Caption: Signaling pathway of SR 144528 action on the MAPK cascade.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., CHO-CB2 cells) Serum_Starvation 2. Serum Starvation (Synchronize cells) Cell_Culture->Serum_Starvation Pre_treatment 3. Pre-treatment (SR 144528 or vehicle) Serum_Starvation->Pre_treatment Stimulation 4. Stimulation (Agonist or vehicle) Pre_treatment->Stimulation Cell_Lysis 5. Cell Lysis Stimulation->Cell_Lysis Protein_Quantification 6. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot 7. Western Blot (p-MAPK, total MAPK) Protein_Quantification->Western_Blot Data_Analysis 8. Densitometry and Statistical Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for studying SR 144528 effects on MAPK activation.

Experimental Protocols

The following are detailed protocols for key experiments involved in studying the effects of SR 144528 on MAPK activation.

Protocol 1: Cell Culture and Treatment

This protocol is designed for Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (CHO-CB2), a commonly used model system.

Materials:

  • CHO-CB2 cells

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well tissue culture plates

  • SR 144528 stock solution (e.g., 10 mM in DMSO)

  • CB2 agonist stock solution (e.g., CP 55,940, 10 mM in DMSO)

  • Serum-free DMEM/F-12 medium

Procedure:

  • Cell Seeding: Plate CHO-CB2 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium, wash once with PBS, and replace with serum-free DMEM/F-12 medium. Incubate for 12-24 hours to synchronize the cells and reduce basal MAPK activity.

  • Pre-treatment with SR 144528: Prepare working solutions of SR 144528 in serum-free medium. Aspirate the starvation medium and add the SR 144528-containing medium to the cells. Incubate for the desired pre-treatment time (e.g., 30-60 minutes). Include a vehicle control (e.g., 0.1% DMSO).

  • Agonist Stimulation: Prepare working solutions of the CB2 agonist (e.g., CP 55,940) in serum-free medium. Add the agonist directly to the wells containing the SR 144528 or vehicle pre-treatment medium to achieve the final desired concentration. Incubate for the optimal stimulation time for MAPK activation (typically 5-15 minutes).

  • Termination of Stimulation: After the incubation period, immediately place the plates on ice and proceed to cell lysis.

Protocol 2: Western Blotting for Phosphorylated MAPK

This protocol outlines the detection of phosphorylated ERK1/2 (p44/42), JNK, and p38 MAPK as a measure of their activation.

Materials:

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Cell scrapers

  • Microcentrifuge tubes

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total for ERK1/2, JNK, and p38)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Aspirate the medium from the wells. Add ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated MAPK of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the MAPK or a housekeeping protein like GAPDH or β-actin.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated MAPK relative to the total MAPK level.

Conclusion

SR 144528 is a critical pharmacological tool for investigating the role of the CB2 receptor in MAPK signaling. Its inverse agonist properties allow for the study of both agonist-induced and constitutive CB2 receptor activity. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the complex interplay between the CB2 receptor and the MAPK cascades in various physiological and disease models. Careful experimental design, including appropriate controls and time-course studies, is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for the Quantification of Endocannabinoids Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS), comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and metabolic enzymes, is a crucial neuromodulatory system involved in a myriad of physiological processes. The two primary endocannabinoids, N-arachidonoylethanolamine (anandamide, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are lipid signaling molecules that are not stored in vesicles but are synthesized on demand. Their quantification in biological matrices is essential for understanding their roles in health and disease, and for the development of novel therapeutics targeting the ECS.

This document provides detailed protocols for the accurate and precise quantification of AEA and 2-AG in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.

A Note on SR 144528:

It is important to clarify that SR 144528 is a potent and selective CB2 receptor inverse agonist and is utilized as a pharmacological tool to study the function of the CB2 receptor. It is not employed as an internal standard for the quantification of endocannabinoids. For accurate quantification, stable isotope-labeled analogs of the analytes of interest, such as AEA-d8 and 2-AG-d8, are the gold standard.

Endocannabinoid Signaling Pathways

The biological effects of AEA and 2-AG are primarily mediated through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. Their activation initiates a cascade of intracellular signaling events.

endocannabinoid_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Endocannabinoid\n(AEA, 2-AG) Endocannabinoid (AEA, 2-AG) CB1 CB1 Receptor Endocannabinoid\n(AEA, 2-AG)->CB1 Binds G_protein Gi/o CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates Vesicle Vesicle Ca_channel->Vesicle NT_release Neurotransmitter Release Vesicle->NT_release Modulates Ca_influx Ca2+ Influx PLD NAPE-PLD Ca_influx->PLD Activates DAGL DAGL Ca_influx->DAGL Activates AEA_synth AEA PLD->AEA_synth AG_synth 2-AG DAGL->AG_synth NAPE NAPE NAPE->PLD DAG DAG DAG->DAGL AEA_synth->Endocannabinoid\n(AEA, 2-AG) Retrograde Signaling AG_synth->Endocannabinoid\n(AEA, 2-AG) Retrograde Signaling

Endocannabinoid Retrograde Signaling at the Synapse.

cb_receptor_downstream CB1_2 CB1/CB2 Receptor G_protein Gi/o CB1_2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK PI3K PI3K/Akt Pathway G_protein->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Transcription Gene Transcription PKA->Transcription MAPK->Transcription PI3K->Transcription Cellular_Response Cellular Response Transcription->Cellular_Response

Major Downstream Signaling Pathways of CB1/CB2 Receptors.

Quantification of Endocannabinoids by LC-MS/MS

The gold standard for endocannabinoid quantification is LC-MS/MS, which offers high sensitivity and specificity. The use of deuterated internal standards is crucial to correct for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow

endocannabinoid_quantification_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection 1. Sample Collection (Plasma, Tissue, etc.) Spiking 2. Spiking with Deuterated Internal Standards (AEA-d8, 2-AG-d8) Sample_Collection->Spiking Extraction 3. Extraction (LLE or SPE) Spiking->Extraction Evaporation 4. Evaporation and Reconstitution Extraction->Evaporation LC_Separation 5. LC Separation Evaporation->LC_Separation MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection Quantification 7. Quantification (Analyte/IS Ratio) MS_Detection->Quantification Data_Reporting 8. Data Reporting Quantification->Data_Reporting

General workflow for endocannabinoid quantification.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted for the extraction of AEA and 2-AG from plasma samples.

Materials:

  • Plasma samples

  • Deuterated internal standards: AEA-d8 and 2-AG-d8 stock solutions in ethanol

  • Toluene (B28343) (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Vortex mixer

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 500 µL of plasma in a 15 mL centrifuge tube, add a known amount of AEA-d8 and 2-AG-d8 internal standard solution (e.g., to a final concentration of 5 ng/mL for AEA-d8 and 20 ng/mL for 2-AG-d8). Vortex briefly.

  • Extraction: Add 2 mL of a cold (4°C) mixture of toluene and ethyl acetate (1:1, v/v). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction (Optional but Recommended): Add another 2 mL of the extraction solvent to the remaining aqueous layer, vortex, and centrifuge as before. Combine the organic layers.

  • Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., acetonitrile:water, 1:1, v/v). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Tissue Homogenate

This protocol is suitable for the extraction of endocannabinoids from tissue samples.

Materials:

  • Tissue sample (e.g., brain, liver)

  • Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

  • Deuterated internal standards: AEA-d8 and 2-AG-d8

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • SPE cartridges (e.g., C18, 100 mg)

  • SPE manifold

  • Tissue homogenizer

  • Other materials as listed in Protocol 1

Procedure:

  • Homogenization: Weigh the frozen tissue and homogenize in 4 volumes of ice-cold homogenization buffer.

  • Internal Standard Spiking: Take a known volume of the homogenate (e.g., 500 µL) and spike with AEA-d8 and 2-AG-d8 internal standards.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water:methanol (90:10, v/v) to remove polar interferences.

  • Elution: Elute the endocannabinoids with 2 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of a suitable solvent for LC-MS/MS analysis.

  • Final Centrifugation and Analysis: Proceed as in steps 9 and 10 of Protocol 1.

Data Presentation: LC-MS/MS Parameters

The following tables provide typical parameters for the LC-MS/MS analysis of AEA and 2-AG. These should be optimized for the specific instrument and application.

Table 1: Typical Liquid Chromatography Parameters

ParameterSetting
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 40% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Typical Mass Spectrometry Parameters (Positive ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Anandamide (AEA) 348.362.125
AEA-d8 356.362.125
2-Arachidonoylglycerol (2-AG) 379.3287.215
2-AG-d8 387.3294.215

Note: The m/z values may vary slightly depending on the instrument and adduct formation. It is crucial to optimize these parameters in-house.

Conclusion

The protocols outlined in these application notes provide a robust framework for the reliable quantification of the endocannabinoids AEA and 2-AG in various biological matrices. The use of deuterated internal standards combined with the high sensitivity and specificity of LC-MS/MS ensures data accuracy and precision. Proper sample handling and method validation are paramount for obtaining meaningful results in endocannabinoid research. Researchers should always refer to the latest literature and perform in-house validation to adapt these protocols to their specific needs.

Troubleshooting & Optimization

Troubleshooting SR 144528 solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR 144528, particularly concerning its solubility for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My SR 144528 is not dissolving in aqueous buffers for my in vivo experiment. What should I do?

A1: SR 144528 is a highly lipophilic molecule with very low aqueous solubility.[1] It is not recommended to dissolve it directly in aqueous buffers like PBS. You will need to use organic solvents and potentially a multi-step procedure to create a stable formulation suitable for in vivo administration. Common strategies involve creating a stock solution in a solvent like DMSO and then diluting it into a vehicle containing co-solvents or surfactants.[2][3]

Q2: I dissolved SR 144528 in DMSO, but it precipitated when I diluted it with saline for injection. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous vehicle is a common issue for poorly soluble compounds.[3] To prevent this, you can use a formulation that includes a surfactant like Tween 80 or a different vehicle altogether, such as corn oil.[2] It is crucial to add the components in a specific order and mix thoroughly at each step to maintain a stable dispersion.[2] Always prepare the final working solution fresh on the day of the experiment.[2]

Q3: What are the recommended solvents for SR 144528?

A3: SR 144528 is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions.[4][5] For in vivo formulations, a combination of solvents and excipients is typically required.

Q4: Can I heat or sonicate my SR 144528 solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of SR 144528 in organic solvents like DMSO.[5][6] However, prolonged exposure to heat should be avoided as it may degrade the compound. Always start with gentle methods and short durations.

Q5: What is a reliable vehicle formulation for administering SR 144528 to animals?

A5: A commonly used vehicle for in vivo administration of SR 144528 involves a multi-component system. One established protocol involves first dissolving the compound in DMSO, then adding Tween 80, and finally diluting with saline.[2] Another option is to use a lipid-based vehicle like corn oil.[2] The choice of vehicle may depend on the route of administration (e.g., intraperitoneal, oral) and the specific experimental model.

Data Presentation: Solubility of SR 144528

The following table summarizes the reported solubility of SR 144528 in various solvents.

SolventConcentrationNotesSource(s)
DMSO~100 mg/mLUltrasonic assistance may be needed.[2]
DMSO~20 mg/mLMay require warming.[5]
DMSO20 mg/mL-[4]
DMF30 mg/mL-[4]
Ethanol30 mg/mL-[4]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL-[4]
Corn Oil≥ 2.5 mg/mL (in a 10% DMSO formulation)Clear solution.[2]

Experimental Protocols

Protocol 1: Preparation of SR 144528 Formulation for Intraperitoneal (i.p.) Injection

This protocol is adapted from methods for formulating poorly soluble compounds for in vivo use.[2]

Materials:

  • SR 144528 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Accurately weigh the required amount of SR 144528.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Use gentle warming or brief sonication if necessary to ensure it is fully dissolved.

  • Prepare the Final Working Solution (Example for a final concentration of 1 mg/mL):

    • This formulation uses a final vehicle composition of 10% DMSO, 10% Tween 80, and 80% Saline.

    • In a sterile tube, add 1 part of your 10 mg/mL SR 144528 stock solution in DMSO.

    • Add 1 part of Tween 80. Vortex thoroughly to mix.

    • Slowly add 8 parts of sterile saline while continuously vortexing to ensure a stable emulsion is formed.

  • Administration:

    • Visually inspect the solution for any precipitation before administration.

    • Administer the freshly prepared solution to the animals. It is recommended to use the working solution on the same day it is prepared.[2]

Protocol 2: Preparation of SR 144528 Formulation in Corn Oil

This protocol provides an alternative lipid-based vehicle.[2]

Materials:

  • SR 144528 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn oil, sterile

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Prepare a concentrated stock solution of SR 144528 in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • Prepare the Final Working Solution (Example for a final concentration of 2.5 mg/mL):

    • This formulation uses a final vehicle composition of 10% DMSO and 90% Corn Oil.

    • In a sterile tube, add 1 part of your 25 mg/mL SR 144528 stock solution in DMSO.

    • Add 9 parts of sterile corn oil.

    • Vortex thoroughly to ensure the solution is clear and homogenous.

  • Administration:

    • Visually inspect the solution for clarity before administration.

    • This formulation is suitable for oral or subcutaneous administration.

Mandatory Visualizations

Troubleshooting_Solubility Troubleshooting Workflow for SR 144528 Solubility start Start: Need to prepare SR 144528 for in vivo study check_solubility Is SR 144528 soluble in aqueous buffer (e.g., PBS)? start->check_solubility no_aqueous No, it is highly lipophilic. check_solubility->no_aqueous No use_organic Use an organic solvent to create a stock solution. no_aqueous->use_organic dmso_stock Prepare a concentrated stock in DMSO (e.g., 10-25 mg/mL). Use sonication/warming if needed. use_organic->dmso_stock dilution_precipitate Does it precipitate upon dilution with saline? dmso_stock->dilution_precipitate formulation Use a co-solvent/surfactant formulation. dilution_precipitate->formulation Yes final_solution Prepare fresh daily. Visually inspect before use. dilution_precipitate->final_solution No yes_precipitate Yes no_precipitate No protocol1 Protocol 1: 10% DMSO 10% Tween 80 80% Saline formulation->protocol1 protocol2 Alternative: Protocol 2 10% DMSO 90% Corn Oil formulation->protocol2 protocol1->final_solution protocol2->final_solution end End: Stable formulation ready for administration. final_solution->end

Caption: Troubleshooting workflow for SR 144528 solubility issues.

SR144528_Signaling_Pathway SR 144528 Signaling Pathway Interaction cluster_cell Cell Membrane CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein Constitutively active AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Cell_Response Cellular Response (e.g., Immune Modulation) MAPK->Cell_Response SR144528 SR 144528 (Inverse Agonist) SR144528->CB2R Binds and inactivates Agonist Cannabinoid Agonist (e.g., CP 55,940) Agonist->CB2R Binds and activates cAMP->Cell_Response

Caption: SR 144528 acts as an inverse agonist at the CB2 receptor.

References

Technical Support Center: Optimizing SR 144528 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SR 144528 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is SR 144528 and what is its primary mechanism of action?

SR 144528 is a potent and highly selective antagonist and inverse agonist of the cannabinoid receptor 2 (CB2).[1][2] Its high affinity for the CB2 receptor (Ki of approximately 0.6 nM) and significantly lower affinity for the CB1 receptor (Ki of around 400 nM) make it a valuable tool for studying CB2 receptor function in isolation.[1][3][4] As an inverse agonist, SR 144528 can inhibit the basal activity of constitutively active CB2 receptors.[5][6][7]

Q2: What is the optimal concentration range for SR 144528 in in vitro experiments?

The optimal concentration of SR 144528 is highly dependent on the specific assay and cell type. For blocking CB2 receptor-mediated effects in functional assays, concentrations in the low nanomolar range are typically effective. For instance, it antagonizes the effects of the CB2 agonist CP 55,940 on adenylyl cyclase activity with an EC50 of 10 nM.[3][4][8] To observe inverse agonist effects, concentrations up to 1 µM may be used. However, it is crucial to be aware of potential off-target effects at micromolar concentrations.[9]

Q3: How should I dissolve and store SR 144528?

SR 144528 is a highly lipophilic compound with low aqueous solubility.[10] For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or DMF.[8] Stock solutions should be stored at -20°C or -80°C for long-term stability.[2][11] When preparing working solutions, it is important to minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced cytotoxicity.

Q4: What are the known off-target effects of SR 144528?

While highly selective for CB2 over CB1 receptors, SR 144528 can exhibit off-target effects, particularly at concentrations of 1 µM and higher.[9] It has been shown to inhibit microsomal acyl-coenzyme A:cholesterol acyltransferase (ACAT) with an IC50 of 3.6 µM.[11] Studies have also reported CB2-independent immunomodulatory effects at micromolar concentrations.[9] Therefore, it is critical to use the lowest effective concentration and include appropriate controls to verify that the observed effects are mediated by the CB2 receptor.

Q5: How can I confirm that the effects I observe are specifically mediated by the CB2 receptor?

To confirm CB2 receptor-mediated effects, consider the following experimental controls:

  • Use a CB2 agonist: Demonstrate that a known CB2 agonist produces an effect that is blocked or reversed by SR 144528.[12][13]

  • Use cells lacking the CB2 receptor: Employ cells that do not express the CB2 receptor or use siRNA/shRNA to knock down its expression. The effect of SR 144528 should be absent in these cells.

  • Dose-response curves: Generate dose-response curves for both the agonist and SR 144528 to establish a clear relationship between concentration and effect.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of SR 144528 Concentration too low: The concentration of SR 144528 may be insufficient to antagonize the agonist or inhibit basal receptor activity.Increase the concentration of SR 144528 in a stepwise manner. Refer to the provided data tables for typical effective concentration ranges.
Poor solubility: The compound may have precipitated out of the solution.Ensure proper dissolution of the stock solution. Consider gentle warming or sonication to aid dissolution.[11] Check the final concentration of the organic solvent in your assay medium to ensure it is not causing precipitation.
Low or absent CB2 receptor expression: The cell line used may not express the CB2 receptor or may express it at very low levels.Verify CB2 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Inconsistent or variable results Compound degradation: The stock solution of SR 144528 may have degraded over time.Prepare fresh stock solutions and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell passage number: High passage numbers can lead to changes in cell characteristics, including receptor expression.Use cells with a consistent and low passage number for all experiments.
Observed effects are not blocked by SR 144528 Off-target effects of the agonist: The agonist being used may have off-target effects that are not mediated by the CB2 receptor.Test the agonist in a cell line that does not express the CB2 receptor to check for off-target effects.
Concentration of SR 144528 is too high, causing off-target effects: High concentrations of SR 144528 can have their own biological effects independent of the CB2 receptor.[9]Perform a dose-response experiment with SR 144528 alone to identify any potential off-target effects at the concentrations being used.
Cell toxicity observed Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve SR 144528 may be too high.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).
Off-target cytotoxicity of SR 144528: At high concentrations, SR 144528 itself might induce cytotoxicity.[9]Perform a cell viability assay (e.g., MTT, Trypan Blue) with a range of SR 144528 concentrations to determine its cytotoxic profile in your specific cell line.

Data Presentation

Table 1: In Vitro Efficacy and Binding Affinity of SR 144528

ParameterReceptorSpeciesValueReference
Ki CB2Human0.6 nM[1][2]
CB1Human400 nM[1]
CB2Rat0.6 nM[3][4]
CB1Rat400 nM[3][4]
EC50 (vs. CP 55,940 in adenylyl cyclase assay) CB2Human10 nM[3][4][8]
IC50 (vs. CP 55,940 in MAPK assay) CB2Human39 nM[3][14]
IC50 (ACAT inhibition) N/AN/A3.6 µM

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeRecommended Starting ConcentrationKey Considerations
CB2 Receptor Antagonism 1 - 100 nMPre-incubate with SR 144528 before adding the agonist.
Inverse Agonism Studies 100 nM - 1 µMMonitor for potential off-target effects at higher concentrations.
Cell Viability Assays 10 nM - 10 µMDetermine the cytotoxic threshold for your specific cell line.
GTPγS Binding Assay 10 nM - 1 µMUseful for assessing G-protein coupling.
cAMP Accumulation Assay 10 nM - 1 µMCan be used to study both antagonism and inverse agonism.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay to Determine SR 144528 Antagonism

  • Cell Culture: Plate cells expressing the CB2 receptor (e.g., CHO-hCB2) in a suitable multi-well plate and grow to 80-90% confluency.

  • Pre-incubation with SR 144528: Wash the cells with serum-free medium. Add SR 144528 at various concentrations (e.g., 1 nM to 1 µM) and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a known CB2 receptor agonist (e.g., CP 55,940) at its EC80 concentration in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

  • Forskolin (B1673556) Co-stimulation: Add forskolin to stimulate adenylyl cyclase and incubate for an additional 15-20 minutes at 37°C.

  • Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of SR 144528 to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of SR 144528 concentrations (e.g., 0.1 µM to 20 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692).

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of SR 144528 on cell viability.

Mandatory Visualizations

G SR 144528 Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock Prepare SR 144528 Stock Solution (e.g., in DMSO) working Prepare Working Solutions in Assay Buffer stock->working pre_treat Pre-treat cells with SR 144528 or Vehicle working->pre_treat cells Culture CB2-expressing Cells cells->pre_treat agonist Add CB2 Agonist (for antagonism assay) pre_treat->agonist incubate Incubate for Defined Period pre_treat->incubate agonist->incubate assay Perform Specific Assay (e.g., cAMP, Viability) incubate->assay readout Measure Readout assay->readout analyze Analyze Data (e.g., IC50, % Viability) readout->analyze

Caption: General experimental workflow for in vitro studies using SR 144528.

G CB2 Receptor Signaling Antagonism by SR 144528 cluster_ligand Ligands cluster_receptor Receptor & G-Protein cluster_effector Effector & Second Messenger cluster_response Cellular Response agonist CB2 Agonist (e.g., CP 55,940) cb2 CB2 Receptor agonist->cb2 Activates antagonist SR 144528 antagonist->cb2 Blocks gi Gi/o Protein cb2->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces response Downstream Cellular Effects camp->response

Caption: Simplified signaling pathway of CB2 receptor antagonism by SR 144528.

G Troubleshooting Logic for SR 144528 Experiments start Experiment Start no_effect No Effect Observed? start->no_effect check_conc Is Concentration Sufficient? no_effect->check_conc Yes inconsistent Inconsistent Results? no_effect->inconsistent No check_sol Is Compound Soluble? check_conc->check_sol Yes check_expr Is CB2 Receptor Expressed? check_sol->check_expr Yes success Successful Experiment check_expr->success Yes check_degrad Is Stock Solution Fresh? inconsistent->check_degrad Yes toxicity Toxicity Observed? inconsistent->toxicity No check_passage Consistent Cell Passage? check_degrad->check_passage Yes check_passage->success Yes check_solvent Is Solvent Conc. Too High? toxicity->check_solvent Yes check_off_target Off-Target Toxicity? check_solvent->check_off_target No check_off_target->success No

Caption: A logical flowchart for troubleshooting common issues in SR 144528 experiments.

References

SR 144528 stability in DMSO stock solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of SR 144528, a potent and selective CB2 receptor antagonist.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for SR 144528 DMSO stock solutions?

SR 144528 stock solutions prepared in DMSO can be stored for extended periods under specific conditions to maintain stability. For optimal results, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

2. What is the solubility of SR 144528 in DMSO?

The solubility of SR 144528 in DMSO has been reported at various concentrations. It is crucial to ensure the compound is fully dissolved before use.

3. How should I prepare working solutions from a DMSO stock?

When preparing working solutions for in vitro or in vivo experiments, it is recommended to first prepare a clear stock solution in DMSO. For in vivo studies, co-solvents are often necessary. A common protocol involves adding the DMSO stock solution to a vehicle such as corn oil. It is advisable to prepare these working solutions fresh on the day of the experiment. If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]

4. Can SR 144528 be used in both in vitro and in vivo experiments?

Yes, SR 144528 is suitable for both in vitro and in vivo applications. For in vitro assays, such as those using cell cultures, the compound is typically added directly to the culture medium at the desired final concentration.[1][2] For in vivo studies in animal models, administration routes such as intraperitoneal (i.p.) injection or oral gavage have been documented.[1][3]

5. What is the mechanism of action of SR 144528?

SR 144528 is a potent and selective antagonist of the cannabinoid CB2 receptor, with a Ki value of 0.6 nM.[1][4] It exhibits high selectivity for the CB2 receptor over the CB1 receptor.[4] In some cellular systems, SR 144528 has been shown to act as an inverse agonist, meaning it can inhibit the basal or constitutive activity of the CB2 receptor in the absence of an agonist.[2][5][6]

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Precipitation in working solution The concentration of SR 144528 exceeds its solubility in the chosen solvent system.Gently warm the solution and/or use sonication to aid dissolution.[1] Consider adjusting the solvent ratios or using a different vehicle. For in vivo experiments, ensure the DMSO concentration in the final solution is low enough to be well-tolerated by the animals.
Inconsistent or unexpected experimental results Degradation of the SR 144528 stock solution due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from solid compound. Always aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Verify the storage conditions and duration of your current stock.
Off-target effects, as SR 144528 has been noted to have some off-target activities at higher concentrations.Use the lowest effective concentration of SR 144528 as determined by dose-response experiments. Include appropriate controls to assess potential off-target effects.
The compound may be acting as an inverse agonist in your experimental system, leading to effects opposite to what would be expected from a neutral antagonist.[2][6]Carefully review the literature for evidence of inverse agonism in similar experimental models. Design experiments to specifically test for inverse agonist activity, such as measuring basal signaling in the absence of an agonist.
Difficulty dissolving the solid compound SR 144528 is a crystalline solid.Use of an ultrasonic bath can aid in the dissolution of SR 144528 in DMSO.[1] Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Data Presentation

SR 144528 Stock Solution Stability
Storage TemperatureRecommended DurationCitations
-20°C≥ 4 years[4]
-20°C1 year[1]
-80°C2 years[1]
SR 144528 Solubility
SolventConcentrationNotesCitations
DMSO100 mg/mL (210.06 mM)Requires sonication. Use newly opened DMSO.[1]
DMSO20 mg/mL[4]
DMF30 mg/mL[4]
Ethanol30 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[4]

Experimental Protocols

In Vitro: cAMP Accumulation Assay[1][2]
  • Cell Culture: Use CHO cells stably expressing the human CB2 receptor (CHO-CB2).

  • Cell Preparation: Wash cells with phosphate-buffered saline (PBS).

  • Incubation with SR 144528: Incubate the cells for 15 minutes at 37°C in PBS in the presence or absence of SR 144528 (e.g., 3x10⁻⁹ to 10⁻⁵ M).

  • Stimulation: Add forskolin (B1673556) (e.g., 3 µM final concentration) to stimulate adenylyl cyclase and incubate for another 20 minutes at 37°C.

  • Termination: Stop the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8, 4 mM EDTA).

  • Measurement: Determine the cAMP concentration in the cell lysates using a suitable radioimmunoassay or other detection method.

In Vivo: Assessment of Receptor Occupancy[3]
  • Animal Model: Use mice for the study.

  • Compound Administration: Administer SR 144528 orally (p.o.) dissolved in a vehicle of Tween 80 and DMSO diluted in distilled water.

  • Tissue Collection: At various time points after administration, sacrifice the animals and collect the spleens.

  • Membrane Preparation: Prepare spleen membrane homogenates.

  • Ex Vivo Binding Assay: Incubate the spleen membranes with a radiolabeled cannabinoid receptor agonist (e.g., [³H]-CP 55,940) to determine the level of CB2 receptor occupancy by SR 144528.

Visualizations

SR144528_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB2R CB2 Receptor Gi Gi Protein CB2R->Gi Agonist Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC Inhibition MAPK MAPK Signaling Gi->MAPK Activation PKA PKA cAMP->PKA Activation Gene_Expression Gene Expression PKA->Gene_Expression Regulation MAPK->Gene_Expression Regulation SR144528 SR 144528 (Antagonist/Inverse Agonist) SR144528->CB2R experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment A Prepare SR 144528 DMSO Stock Solution B Store at -20°C or -80°C (Aliquot for single use) A->B C Prepare Working Solution in Cell Culture Medium B->C E Prepare Working Solution in Vehicle (e.g., Corn Oil) B->E D Treat Cells and Perform Assay (e.g., cAMP measurement) C->D F Administer to Animal Model (e.g., i.p. injection) E->F G Collect Tissues for Analysis F->G

References

Overcoming challenges in studying CB2 receptor pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying Cannabinoid Receptor 2 (CB2) pharmacology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I having trouble detecting the CB2 receptor in my Western blot?

Difficulty in detecting the CB2 receptor via Western blot is a common issue, often stemming from problems with antibody specificity and low receptor expression. Many commercially available CB2 antibodies have been shown to lack specificity, cross-reacting with other proteins, which can lead to misleading results.[1][2][3][4]

Troubleshooting Steps:

  • Antibody Validation is Crucial: Do not rely solely on positive controls (e.g., spleen homogenates or overexpressing cell lines).[1][2] It is critical to use negative controls, such as tissues from CB2 knockout mice, to confirm antibody specificity.[1] An antibody may show sensitivity for the CB2 receptor but still exhibit cross-reactivity with other proteins.[1][2][3]

  • Mass Spectrometry for Confirmation: For unequivocal identification of the CB2 receptor protein, especially in overexpressing systems, consider using mass spectrometry in conjunction with Western blotting.[1][2][3]

  • Expected Molecular Weight: In CB2-overexpressing CHO-K1 cells, the CB2 receptor has been identified at approximately 37 kDa.[1] Higher molecular weight bands observed in tissue homogenates may represent non-specific binding to cytosolic proteins rather than glycosylated forms of the receptor.[1]

  • Low Endogenous Expression: Be aware that CB2 receptor expression can be low in many tissues under basal conditions, though it can be upregulated during inflammation or injury.[5][6]

FAQ 2: My experimental results with a CB2 ligand are inconsistent between different species. Why is this happening?

Significant species differences in CB2 receptor pharmacology are well-documented and can lead to divergent results between human, rat, and mouse models.[7][8][9][10][11][12] These differences can impact ligand binding, signaling, and overall functional outcomes.

Key Species-Specific Variations:

  • Gene Structure and Splicing: The gene structures and mRNA splicing patterns of the CB2 receptor differ between humans, rats, and mice, leading to the expression of different isoforms (e.g., CB2A and CB2B).[7][9][10] For instance, novel rat-specific isoforms (CB2C and CB2D) have been identified that are not present in mice.[9]

  • Protein Sequence: The amino acid sequence of the CB2 receptor shows less homology between species compared to the CB1 receptor.[11] The human and mouse CB2 receptors share about 82% amino acid identity.[11] Notably, the C-terminus of the receptor, which is important for intracellular signaling and trafficking, diverges significantly between species.[11][12] The mouse CB2 receptor has a premature stop codon, resulting in a truncated C-terminus compared to the human receptor.[9]

  • Pharmacology: These structural differences can lead to variations in ligand affinity and efficacy.[11] For example, the CB2-selective agonist JWH133 inhibits cocaine self-administration in mice but not in rats under a fixed-ratio reinforcement schedule.[9]

Recommendations:

  • When developing therapeutic agents, it is crucial to consider these species-specific variations.[10]

  • Whenever possible, use human-derived cells or "humanized" animal models to improve the translational relevance of your findings.[12]

FAQ 3: How do I interpret results from a cAMP assay for my Gi-coupled CB2 receptor?

The CB2 receptor is typically coupled to the Gi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13] A standard cAMP assay is a functional assay used to determine the pharmacological properties of CB2 ligands.[14][15]

Interpreting Ligand Effects in a Forskolin-Stimulated cAMP Assay:

Ligand TypeExpected Effect on Forskolin-Stimulated cAMP Levels
Agonist Inhibition of cAMP production
Neutral Antagonist No effect on its own, but blocks the inhibitory effect of an agonist
Inverse Agonist Potentiation of cAMP production above the level of forskolin (B1673556) alone

Experimental Considerations:

  • Stimulating Adenylyl Cyclase: Since CB2 is a Gi-coupled receptor, you need to first stimulate adenylyl cyclase to generate a measurable baseline of cAMP. This is commonly achieved using forskolin.[16][17]

  • Constitutive Activity: The CB2 receptor can exhibit constitutive (agonist-independent) activity, which can influence the apparent pharmacology of your test compounds.[18] For example, a compound might appear as an inverse agonist in a system with high constitutive activity, but as a partial agonist when this activity is abolished.[18] Pre-treatment with an inverse agonist like AM630, followed by a washout, can be used to abolish constitutive activity.[18]

Troubleshooting Guides

Guide 1: Troubleshooting High Non-Specific Binding in Radioligand Binding Assays

High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of ligand affinity.

Potential Cause Troubleshooting Steps
Radioligand concentration is too high. Use a radioligand concentration at or below its Kd value. This may require performing a saturation binding experiment first to determine the Kd.[19]
Insufficient washing. Ensure adequate and rapid washing of the filters to remove unbound radioligand. Using a cell harvester can improve consistency.[20]
Hydrophobic interactions. Hydrophobic ligands can stick non-specifically to filter plates and cell membranes. Include a carrier protein like Bovine Serum Albumin (BSA) in the assay buffer to reduce this.[21][22] Using detergents like Pluronic F-127 can also be beneficial.[22]
High protein concentration. Using an excessively high concentration of membrane protein can increase non-specific binding. Optimize the amount of membrane protein per well.[19][23]
Inappropriate blocking agent for non-specific binding. Use a high concentration (e.g., 1-10 µM) of a known, structurally distinct, high-affinity unlabeled ligand to define non-specific binding.[20]
Guide 2: Troubleshooting Low Signal in a GTPγS Functional Assay

The GTPγS binding assay is a functional assay that measures the activation of G proteins upon receptor stimulation. A low signal can indicate a variety of issues.

Potential Cause Troubleshooting Steps
Low receptor or G protein expression. Confirm the expression of both the CB2 receptor and the relevant G proteins (Gi/o) in your cell membranes, for instance by Western blot.[23]
Inactive receptor. Ensure that membrane preparations have been handled correctly to preserve receptor function. Store membranes at -80°C and avoid repeated freeze-thaw cycles.
Suboptimal assay buffer composition. The GTPγS assay buffer requires specific concentrations of MgCl2, NaCl, and GDP. Optimize these concentrations for your system.[21]
Degraded [35S]GTPγS. Use fresh or properly stored [35S]GTPγS, as its activity decreases over time.
Insufficient incubation time or incorrect temperature. Optimize the incubation time and temperature. A common condition is 60 minutes at 30°C.[21]

Experimental Protocols

Protocol 1: Radioligand Displacement Binding Assay

This protocol is for determining the affinity of a test compound for the CB2 receptor by measuring its ability to displace a known radioligand.

  • Prepare CHO-hCB2 cell membranes: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor and prepare membrane homogenates.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4.[20]

  • Reaction Mixture: In a 96-well plate, combine:

    • CHO-hCB2 cell membranes (optimize protein concentration, e.g., 10 µ g/well ).[23]

    • Radioligand (e.g., [3H]-CP55,940 or [3H]-WIN 55,212-2) at a concentration near its Kd.[20]

    • Varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, use a high concentration (e.g., 1 µM) of a known CB2 ligand like WIN 55,212-2.[20]

    • For determining total binding, add vehicle instead of a competing ligand.

  • Incubation: Incubate the plate for 60-120 minutes at 30°C.[20][24]

  • Termination and Filtration: Rapidly filter the reaction mixture through Whatman GF/B glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.[20]

  • Scintillation Counting: Dry the filters and add scintillation fluid. Count the radioactivity using a scintillation counter.[20][21]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Protocol 2: [35S]GTPγS Binding Assay

This protocol measures the functional activation of the CB2 receptor by an agonist.

  • Prepare cell membranes: Use membranes from cells expressing the CB2 receptor.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl.[21] Add 30 µM GDP and 1 mg/mL BSA just before use.[21]

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (e.g., 20 µg protein/well).[24]

    • Varying concentrations of the test agonist.

    • [35S]GTPγS (e.g., 0.08 nM).[21]

    • For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 100 µM).[21][24]

    • For basal binding, add vehicle.

  • Incubation: Incubate for 60 minutes at 30°C.[21]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Express the results as a percentage of the stimulation produced by a known saturating concentration of a full agonist (e.g., CP-55,940).[21]

Visualizations

G cluster_0 CB2 Receptor Signaling Pathway (Gi-coupled) Agonist Agonist CB2R CB2 Receptor Agonist->CB2R Binds Gi Gi Protein (αβγ) CB2R->Gi Activates G_alpha_i Gαi-GTP Gi->G_alpha_i Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates

Caption: Canonical Gi-coupled signaling pathway of the CB2 receptor.

G cluster_1 Radioligand Displacement Assay Workflow A 1. Prepare Reagents (Membranes, Radioligand, Test Compound) B 2. Incubate (e.g., 60 min at 30°C) A->B C 3. Filter & Wash (Separate bound from free) B->C D 4. Scintillation Counting (Quantify bound radioligand) C->D E 5. Data Analysis (Determine Ki) D->E

Caption: Workflow for a radioligand displacement binding assay.

G cluster_2 Troubleshooting Logic for Poor Western Blot Signal Start No/Weak CB2 Band Q1 Is the antibody validated with a KO negative control? Start->Q1 A1_No Validate antibody or try a new one Q1->A1_No No Q2 Is receptor expression expected to be high? Q1->Q2 Yes A2_No Use positive control (e.g., spleen, overexpressing cells) or induce expression (e.g., inflammation) Q2->A2_No No Q3 Are protein extraction & blotting protocols optimized? Q2->Q3 Yes A3_No Optimize lysis buffer, membrane enrichment, and transfer conditions Q3->A3_No No End Problem likely resolved Q3->End Yes

Caption: Troubleshooting guide for Western blot detection of CB2.

References

Validation & Comparative

Validating SR 144528-d3 as a Novel Internal Standard for THC Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of SR 144528-d3 as a potential internal standard for the quantitative analysis of Δ⁹-tetrahydrocannabinol (THC). As this compound is not a commonly used internal standard for THC analysis, this document outlines the necessary experimental protocols and data comparisons to evaluate its suitability against the established deuterated analog, THC-d3.

Introduction to Internal Standards in THC Analysis

Accurate quantification of THC is critical in pharmaceutical research, clinical diagnostics, and forensic toxicology. The use of an internal standard (IS) is essential to correct for variations in sample preparation, extraction efficiency, and instrument response. The ideal IS is chemically similar to the analyte, co-elutes without interference, and is not naturally present in the sample matrix. Stable isotope-labeled analogs of the analyte, such as THC-d3, are considered the gold standard for mass spectrometry-based methods due to their similar physicochemical properties and fragmentation patterns.

This guide explores the validation process for a novel candidate, this compound, a deuterated analog of a selective CB2 receptor inverse agonist. While structurally different from THC, its potential use as an internal standard warrants a thorough validation to assess its performance characteristics.

Comparative Analysis: this compound vs. THC-d3

A direct comparison of the physicochemical properties of this compound and the widely accepted THC-d3 is crucial for its initial validation.

PropertyΔ⁹-THC (Analyte)THC-d3 (Established IS)SR 144528 (Proposed IS Parent Compound)
Chemical Formula C₂₁H₃₀O₂C₂₁H₂₇D₃O₂C₂₉H₃₄ClN₃O
Molar Mass ( g/mol ) 314.47317.5476.06
Chemical Structure Phenolic terpenoidDeuterated phenolic terpenoidN-alkyl pyrazole (B372694) carboxamide
Solubility Soluble in organic solvents (e.g., methanol (B129727), ethanol, acetonitrile)Soluble in organic solventsSoluble in DMF, DMSO, and Ethanol
Structural Comparison

A key consideration for an internal standard is its structural similarity to the analyte. As illustrated below, THC and SR 144528 have distinct chemical structures. This structural dissimilarity may lead to differences in extraction recovery, chromatographic retention, and ionization efficiency, which must be rigorously evaluated.

G cluster_0 Δ⁹-Tetrahydrocannabinol (THC) Structure cluster_1 SR 144528 Structure THC SR144528

Figure 1: Chemical Structures of THC and SR 144528.

Quantitative Performance Comparison (Hypothetical Data)

The following tables present hypothetical validation data to illustrate the expected performance of a suitable internal standard compared to a novel candidate. This data would be generated through the experimental protocols outlined in the following section.

Table 1: Chromatographic and Linearity Data
ParameterTHC with THC-d3 as ISTHC with this compound as ISAcceptance Criteria
Retention Time (min) THC: 5.2, THC-d3: 5.2THC: 5.2, this compound: 6.8Consistent RT; IS should not co-elute with interferences
Calibration Range (ng/mL) 1 - 10001 - 1000Appropriate for intended application
Linearity (R²) > 0.995> 0.995≥ 0.99
Table 2: Sensitivity, Accuracy, and Precision Data
ParameterTHC with THC-d3 as ISTHC with this compound as ISAcceptance Criteria
LOD (ng/mL) 0.50.7Sufficiently low for the application
LOQ (ng/mL) 1.01.5Sufficiently low for the application
Accuracy (% Bias) -5% to +5%-10% to +12%Within ±15% (±20% at LLOQ)
Precision (% RSD) < 10%< 15%≤ 15% (≤ 20% at LLOQ)

Experimental Protocols for Validation

A comprehensive validation of this compound as an internal standard for THC analysis requires a series of experiments to assess its performance. The following are detailed methodologies for key validation experiments.

Sample Preparation and Extraction
  • Spiking: Blank biological matrices (e.g., plasma, urine) are spiked with known concentrations of THC and the internal standard (either THC-d3 or this compound).

  • Extraction: A liquid-liquid extraction or solid-phase extraction is performed to isolate the analytes from the matrix.

    • LLE Example: To 1 mL of spiked plasma, add 50 µL of the internal standard working solution. Add 3 mL of hexane:ethyl acetate (B1210297) (9:1 v/v), vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes. The organic layer is transferred and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in the mobile phase.

    • SPE Example: A C18 SPE cartridge is conditioned with methanol and water. The pre-treated sample is loaded, washed with a low organic solvent concentration, and then the analytes are eluted with a high organic solvent concentration. The eluate is then evaporated and reconstituted.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate THC from matrix components and the internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
THC 315.2193.125
THC-d3 318.2196.125
This compound (Hypothetical) 480.1108.130
Validation Experiments
  • Selectivity: Analyze blank matrix samples to ensure no endogenous interferences at the retention times of THC and the internal standard.

  • Linearity: Prepare a calibration curve with at least six non-zero concentrations of THC spiked in the blank matrix, with a constant concentration of the internal standard. Plot the peak area ratio of THC to the internal standard against the concentration of THC.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of THC that can be reliably detected and quantified with acceptable precision and accuracy.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days to determine intra- and inter-day accuracy (% bias) and precision (% RSD).

  • Matrix Effects: Compare the response of THC and the internal standard in a post-extraction spiked sample to that in a neat solution to evaluate ion suppression or enhancement.

  • Stability: Assess the stability of THC and the internal standard in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Workflow and Logical Relationships

The following diagrams illustrate the key processes and relationships in the validation of a novel internal standard.

G cluster_0 Pre-analytical Phase cluster_1 Analytical Method Development cluster_2 Method Validation cluster_3 Data Analysis & Decision A Define Analytical Requirements B Select Candidate Internal Standard (this compound) A->B C Procure Reference Standards (THC, THC-d3, this compound) B->C D Optimize Sample Preparation C->D E Optimize LC-MS/MS Conditions D->E F Assess Selectivity & Matrix Effects E->F G Determine Linearity, LOD & LOQ F->G H Evaluate Accuracy & Precision G->H I Test Stability H->I J Compare Performance to THC-d3 I->J K Decision: Suitable for Use? J->K

Figure 2: Experimental workflow for validating this compound.

G IS Ideal Internal Standard A Chemically Similar to Analyte IS->A B Co-elutes with Analyte IS->B C Not Present in Blank Matrix IS->C D Similar Extraction & Ionization IS->D E Stable Isotope Labeled IS->E

Figure 3: Key characteristics of an ideal internal standard.

Conclusion

The validation of a novel internal standard such as this compound for THC analysis is a rigorous process that requires careful experimental design and data analysis. While THC-d3 remains the preferred internal standard due to its structural identity with the analyte, this guide provides a comprehensive framework for evaluating the suitability of alternative compounds. The key determining factors will be the consistency of its recovery and ionization relative to THC across a range of concentrations and in different matrices. Should this compound meet the stringent validation criteria for accuracy, precision, and stability, it could be considered a viable, albeit unconventional, internal standard for THC quantification.

A Comparative Guide to SR 144528 and AM630 as CB2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used cannabinoid receptor 2 (CB2) antagonists: SR 144528 and AM630. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs.

Introduction

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) primarily expressed in the immune system and peripheral tissues. Its role in modulating inflammation, pain, and various immune responses has made it a significant target for therapeutic drug development. SR 144528 and AM630 are two of the most extensively characterized and utilized antagonists in the study of the CB2 receptor. Both compounds are selective for CB2 over the cannabinoid receptor 1 (CB1), which is predominantly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids. While both are classified as CB2 antagonists, they exhibit distinct pharmacological profiles, including differences in binding affinity, selectivity, and functional activity, with both acting as inverse agonists.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for SR 144528 and AM630 based on published experimental data.

Table 1: Receptor Binding Affinity (Ki)
CompoundCB2 Ki (nM)CB1 Ki (nM)Selectivity (CB1 Ki / CB2 Ki)Reference
SR 144528 0.6400~700-fold[1][2][3]
AM630 31.2>5000~165-fold[4][5][6][7]
Table 2: Functional Antagonism and Inverse Agonism
CompoundAssayParameterValue (nM)Reference
SR 144528 Forskolin-stimulated cAMP accumulation (antagonism of CP 55,940)EC5010[3]
Forskolin-stimulated adenylyl cyclase activity (inverse agonism)EC5026[1]
CP 55,940-induced MAPK activityIC5039[3]
AM630 Forskolin-stimulated cAMP accumulation (reversal of CP 55,940 inhibition)EC50128.6[6]
Forskolin-stimulated cAMP production (inverse agonism)EC50230.4[4]
[35S]GTPγS binding (inverse agonism)EC5076.6[5][8]

Signaling Pathways and Mechanism of Action

Both SR 144528 and AM630 act as inverse agonists at the CB2 receptor. The CB2 receptor is constitutively active, meaning it can signal in the absence of an agonist. As inverse agonists, these compounds not only block the action of agonists but also reduce the basal level of receptor signaling. The CB2 receptor primarily couples to Gi/o proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Inverse agonists like SR 144528 and AM630 counteract this effect, leading to an increase in cAMP levels.

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor Gi Gi Protein CB2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist CB2 Agonist (e.g., CP 55,940) Agonist->CB2 Activates Antagonist SR 144528 / AM630 (Inverse Agonist) Antagonist->CB2 Inhibits (Inverse Agonism) ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Inflammation) cAMP->Response Mediates Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes (CB2) - [3H]-CP 55,940 - Test Compounds - Buffers start->prep_reagents plate_setup Set up 96-well plate: - Add membranes, radioligand, and test compound dilutions prep_reagents->plate_setup incubation Incubate at 30°C for 90 min plate_setup->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation fluid and count radioactivity washing->scintillation analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end

References

Unveiling the Selectivity of SR 144528: A Comparative Guide to its Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of SR 144528, a potent and selective antagonist of the Cannabinoid Receptor 2 (CB2). Understanding the selectivity of a compound is paramount in drug discovery and pharmacological research to ensure target engagement and minimize off-target effects. This document compiles and compares experimental data on the binding affinity and functional activity of SR 144528 against its primary target, the CB2 receptor, and a range of other G-protein coupled receptors (GPCRs) and non-GPCR targets.

Data Presentation: Quantitative Analysis of SR 144528 Interactions

The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of SR 144528 at various receptors and enzymes. Lower values indicate stronger binding or inhibition.

TargetSpeciesAssay TypeParameterValueSelectivity over CB2Reference
CB2 Receptor HumanRadioligand BindingKi0.6 nM-[1][2]
RatRadioligand BindingKi0.6 nM-[2]
CB1 Receptor HumanRadioligand BindingKi400 nM~667-fold[1][2]
RatRadioligand BindingKi400 nM~667-fold[2]
Acyl CoA:cholesterol acyltransferase (ACAT) MurineEnzyme InhibitionIC503.6 µM~6000-fold
Broad Panel of GPCRs, Ion Channels, and Enzymes VariousRadioligand Binding / Enzyme AssaysIC50> 10 µM> 16,667-fold[2]
Adenosine (B11128) A3 Receptor (A3AR) Not SpecifiedNot Specified% Inhibition @ 10 µM> 50%Not Determined
Phosphodiesterase 5 (PDE5) Not SpecifiedNot Specified% Inhibition @ 10 µM> 50%Not Determined

Key Findings:

  • SR 144528 exhibits high affinity for the human and rat CB2 receptors, with a Ki value of 0.6 nM.[1][2]

  • It demonstrates significant selectivity for the CB2 receptor over the CB1 receptor, with a binding affinity approximately 667 times lower for CB1.[1][2]

  • Screening against a large panel of over 70 other GPCRs, ion channels, and enzymes revealed no significant affinity, with IC50 values consistently greater than 10 µM.[2]

  • At micromolar concentrations, SR 144528 has been shown to inhibit the enzyme acyl CoA:cholesterol acyltransferase (ACAT) with an IC50 of 3.6 µM.

Mandatory Visualization

CB2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB2 receptor, a Gi/o-coupled GPCR.

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts SR144528 SR 144528 (Antagonist) SR144528->CB2 Blocks Agonist Agonist (e.g., 2-AG) Agonist->CB2 Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression Regulates

Caption: Canonical Gi/o-coupled signaling pathway of the CB2 receptor.

Experimental Workflow for GPCR Cross-Reactivity Screening

This diagram outlines a typical workflow for assessing the cross-reactivity of a test compound against a panel of GPCRs.

GPCR_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Selectivity) cluster_broad Broad Panel Screening cluster_functional Functional Assays cluster_data Data Analysis Primary_Assay Radioligand Binding Assay (Primary Target - CB2) Data_Analysis Determine Ki, IC50, EC50 Calculate Selectivity Ratios Primary_Assay->Data_Analysis Secondary_Assay Radioligand Binding Assay (Off-Target - CB1) Secondary_Assay->Data_Analysis Broad_Panel Panel of >70 GPCRs, Ion Channels, Enzymes Broad_Panel->Data_Analysis Functional_Assay Adenylyl Cyclase Assay GTPγS Binding Assay Functional_Assay->Data_Analysis Test_Compound Test Compound (SR 144528) Test_Compound->Primary_Assay Test_Compound->Secondary_Assay Test_Compound->Broad_Panel Test_Compound->Functional_Assay

Caption: A generalized workflow for assessing GPCR cross-reactivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in the referenced literature.

Radioligand Binding Assays for CB1 and CB2 Receptors

This protocol is adapted from the methods described by Rinaldi-Carmona et al. (1998).

  • Membrane Preparation:

    • CHO cells stably transfected with either human CB1 or CB2 receptors, or tissues (rat brain or spleen) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 and 1 mM EDTA.

    • The homogenate is centrifuged at 1,500 x g for 10 minutes at 4°C.

    • The supernatant is collected and centrifuged at 40,000 x g for 30 minutes at 4°C.

    • The resulting pellet containing the cell membranes is resuspended in the same buffer and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • Membrane preparations (typically 20-40 µg of protein) are incubated with the radioligand [3H]-CP 55,940 (a high-affinity cannabinoid agonist) at a final concentration of approximately 0.5 nM.

    • Increasing concentrations of the test compound (SR 144528) or a non-specific binding control (e.g., 1 µM unlabeled WIN 55,212-2) are added to the incubation mixture.

    • The final assay volume is brought to 500 µL with incubation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4).

    • The mixture is incubated at 30°C for 90 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine.

    • Filters are washed three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, and 0.1% BSA).

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • IC50 values (the concentration of SR 144528 that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Adenylyl Cyclase Activity

This protocol is a generalized procedure based on the principles of adenylyl cyclase assays used to assess GPCR function.

  • Cell Culture and Treatment:

    • CHO cells stably expressing either human CB1 or CB2 receptors are cultured to approximately 80-90% confluency.

    • Cells are washed and pre-incubated with various concentrations of SR 144528 for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with a CB receptor agonist (e.g., 1 µM CP 55,940) in the presence of forskolin (B1673556) (an adenylyl cyclase activator, typically 1 µM) for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • The incubation is terminated by lysing the cells.

    • The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, which is typically based on a competitive immunoassay format (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis:

    • The concentration-response curves for the antagonist (SR 144528) are generated by plotting the percentage of inhibition of the agonist-induced effect against the concentration of SR 144528.

    • IC50 values are determined using non-linear regression analysis.

Enzyme Inhibition Assay: Acyl CoA:Cholesterol Acyltransferase (ACAT)

This protocol is based on the methodology for assessing ACAT inhibition.

  • Microsome Preparation:

    • Murine liver microsomes are prepared by differential centrifugation of liver homogenates.

  • In Vitro ACAT Assay:

    • Microsomal protein is incubated with a reaction mixture containing [14C]oleoyl-CoA and a source of cholesterol.

    • Various concentrations of SR 144528 are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at 37°C and is then stopped by the addition of a solvent mixture (e.g., chloroform:methanol).

    • Lipids are extracted, and the cholesteryl [14C]oleate formed is separated by thin-layer chromatography (TLC).

    • The amount of radioactivity corresponding to cholesteryl oleate (B1233923) is quantified.

  • Data Analysis:

    • The percentage of inhibition of ACAT activity is calculated for each concentration of SR 144528.

    • The IC50 value is determined from the concentration-response curve.

Disclaimer: The experimental protocols provided are summaries of methodologies found in the scientific literature. For precise experimental details, please refer to the original publications.

References

A Head-to-Head Comparison of SR 144528 and AM630: Unraveling Their Inverse Agonism at the CB2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between cannabinoid receptor ligands is paramount. This guide provides a comprehensive, data-driven comparison of two widely used CB2 receptor inverse agonists: SR 144528 and AM630. By examining their binding affinities, functional activities, and the experimental protocols used for their characterization, this document aims to equip researchers with the knowledge to select the appropriate tool for their specific scientific inquiries.

The cannabinoid CB2 receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system, primarily expressed in immune cells. Its constitutive activity, or ability to signal in the absence of an agonist, makes it a fascinating target for inverse agonists—ligands that not only block agonist effects but also reduce the receptor's basal signaling. SR 144528 and AM630 are two such molecules that have been instrumental in elucidating the physiological and pathological roles of the CB2 receptor. While both are classified as CB2-selective inverse agonists, they exhibit distinct pharmacological profiles.

Quantitative Comparison of SR 144528 and AM630

The following tables summarize the key quantitative data from radioligand binding and functional assays, providing a direct comparison of the two compounds. The data are compiled from studies utilizing Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor, a common in vitro model system.

Table 1: Receptor Binding Affinity (Ki)

CompoundReceptorRadioligandKi (nM)Selectivity (CB1/CB2)Reference
SR 144528 Human CB2[3H]-CP 55,9400.6~700-fold[1][2]
Human CB1[3H]-CP 55,940400[1][2]
AM630 Human CB2[3H]-CP 55,94031.2~165-fold[3]
Human CB1[3H]-CP 55,9405130[3]

Table 2: Functional Inverse Agonism in GTPγS Binding Assays

CompoundParameterValue (nM)Maximum Inhibition (Emax)Reference
SR 144528 EC5010.448.5 ± 2.9%[3]
AM630 EC5076.647.2 ± 5.8%[3]

Table 3: Functional Activity in cAMP Accumulation Assays

CompoundActivityParameterValue (nM)NotesReference
SR 144528 Antagonism of CP 55,940EC5010Antagonizes agonist-induced inhibition of forskolin-stimulated cAMP[1][2]
Inverse Agonism--Increases forskolin-stimulated cAMP levels above basal[4]
AM630 Antagonism of CP 55,940EC50128.6Reverses agonist-induced inhibition of forskolin-stimulated cAMP[3]
Inverse Agonism--Enhances forskolin-stimulated cAMP production[3]

Signaling Pathways and Experimental Workflows

To visually conceptualize the mechanisms of action and the methods used to study these compounds, the following diagrams have been generated.

G_protein_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB2 CB2 Receptor (Constitutively Active) G_protein Gi/o Protein CB2->G_protein Basal Activation (Constitutive Activity) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion SR144528 SR 144528 SR144528->CB2 Binds & Stabilizes Inactive State AM630 AM630 AM630->CB2 Binds & Stabilizes Inactive State ATP ATP experimental_workflows cluster_binding Radioligand Binding Assay cluster_gtp [35S]GTPγS Binding Assay cluster_camp cAMP Accumulation Assay b_start Start b1 Incubate cell membranes with [3H]-radioligand and SR 144528 or AM630 b_start->b1 b2 Separate bound and free radioligand (Filtration) b1->b2 b3 Quantify radioactivity b2->b3 b_end Determine Ki b3->b_end g_start Start g1 Incubate cell membranes with [35S]GTPγS, GDP, and SR 144528 or AM630 g_start->g1 g2 Separate bound and free [35S]GTPγS (Filtration) g1->g2 g3 Quantify radioactivity g2->g3 g_end Determine EC50 & Emax g3->g_end c_start Start c1 Treat cells with Forskolin (to stimulate AC) and SR 144528 or AM630 c_start->c1 c2 Lyse cells c1->c2 c3 Measure cAMP levels (e.g., HTRF, ELISA) c2->c3 c_end Determine effect on cAMP c3->c_end logical_comparison cluster_properties Pharmacological Properties cluster_assays Experimental Evidence topic Head-to-Head Comparison: SR 144528 vs. AM630 affinity Binding Affinity (Ki) - SR 144528: Higher - AM630: Lower topic->affinity potency Functional Potency (EC50) - SR 144528: Higher - AM630: Lower topic->potency selectivity CB2 Selectivity - SR 144528: Higher - AM630: Lower topic->selectivity binding_assay Radioligand Binding affinity->binding_assay gtp_assay [35S]GTPγS Binding potency->gtp_assay camp_assay cAMP Accumulation potency->camp_assay conclusion Conclusion: SR 144528 is a more potent and selective CB2 inverse agonist than AM630. binding_assay->conclusion gtp_assay->conclusion camp_assay->conclusion

References

Navigating the Landscape of Selective CB2 Receptor Blockade: A Comparative Guide to Alternatives for SR 144528

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective blockade of the cannabinoid receptor 2 (CB2) is a critical tool in dissecting its role in immunological, inflammatory, and neurological processes. For years, SR 144528 has been a cornerstone antagonist for these investigations. However, the expanding landscape of pharmacological tools offers several alternatives, each with a unique profile. This guide provides an objective comparison of the performance of prominent alternatives to SR 144528, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

This comprehensive analysis focuses on two of the most widely studied alternatives, AM630 and JTE-907, comparing their binding affinities, functional activities, and selectivity against SR 144528.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for SR 144528 and its alternatives, providing a clear comparison of their in vitro pharmacological properties.

Table 1: Binding Affinity (Ki, nM) for CB2 and CB1 Receptors

CompoundHuman CB2Rat CB2Mouse CB2Human CB1Rat CB1Mouse CB1
SR 144528 0.60.6-400400-
AM630 31.2--5148--
JTE-907 35.90.381.55237010501050

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: CB2/CB1 Receptor Selectivity Ratio (Ki CB1 / Ki CB2)

CompoundHumanRatMouse
SR 144528 ~667~667-
AM630 165--
JTE-907 662760684

Selectivity ratios are calculated from the Ki values in Table 1.

Table 3: Functional Activity (IC50/EC50, nM) at the CB2 Receptor

CompoundAssaySpeciesValueActivity
SR 144528 Forskolin-stimulated cAMPHuman10 (EC50)Inverse Agonist
AM630 Forskolin-stimulated cAMPHuman230.4 (EC50)Inverse Agonist
AM630 [35S]GTPγS BindingHuman76.6 (EC50)Inverse Agonist
JTE-907 Forskolin-stimulated cAMPHuman-Inverse Agonist
JTE-907 Forskolin-stimulated cAMPMouse-Inverse Agonist

Data compiled from multiple sources.[1][2][3][5][7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the experimental context, the following diagrams illustrate the CB2 receptor signaling pathway and the general workflows for the key assays used to characterize these antagonists.

CB2_Signaling_Pathway cluster_membrane Plasma Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits MAPK MAPK Pathway (ERK, p38, JNK) G_protein->MAPK Activates Ligand CB2 Agonist Ligand->CB2 Activates Antagonist CB2 Antagonist/ Inverse Agonist Antagonist->CB2 Blocks/Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription MAPK->Gene CREB->Gene Regulates

Figure 1: Simplified CB2 receptor signaling cascade.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes expressing CB2 receptors B Incubate membranes with radioligand ([3H]-CP55,940) and competitor (antagonist) A->B C Separate bound and free radioligand (e.g., filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Data Analysis: Determine Ki values D->E

Figure 2: General workflow for a radioligand binding assay.

cAMP_Assay cluster_workflow cAMP Accumulation Assay Workflow A Culture cells expressing CB2 receptors (e.g., CHO-hCB2) B Pre-incubate with antagonist A->B C Stimulate with forskolin (B1673556) and/or CB2 agonist B->C D Lyse cells and measure cAMP levels (e.g., HTRF, ELISA) C->D E Data Analysis: Determine IC50/EC50 values D->E

Figure 3: General workflow for a cAMP accumulation assay.

GTP_Assay cluster_workflow [35S]GTPγS Binding Assay Workflow A Prepare cell membranes expressing CB2 receptors B Incubate membranes with antagonist, agonist (optional), and [35S]GTPγS A->B C Separate bound and free [35S]GTPγS (e.g., filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Data Analysis: Determine EC50/IC50 values D->E

Figure 4: General workflow for a [35S]GTPγS binding assay.

Detailed Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize CB2 receptor antagonists. These should be optimized for specific laboratory conditions and reagents.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CB2 receptor.

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor (CHO-hCB2).

    • Harvest cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with TME buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), a fixed concentration of the radioligand [3H]-CP55,940 (e.g., 0.7 nM), and varying concentrations of the unlabeled competitor ligand (the antagonist being tested).

    • For total binding, omit the competitor ligand. For non-specific binding, include a high concentration of a known CB2 ligand (e.g., 10 µM WIN 55,212-2).

    • The final assay volume is typically 200 µL in a binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4).

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of a compound to act as an inverse agonist or antagonist at the Gαi-coupled CB2 receptor.

  • Cell Culture and Plating:

    • Culture CHO-hCB2 cells in appropriate media.

    • Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a defined period (e.g., 15-30 minutes) at 37°C.

    • To measure inverse agonism, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 1-10 µM) and measure the effect of the test compound on cAMP levels.

    • To measure antagonism, co-stimulate the cells with a fixed concentration of forskolin and a CB2 receptor agonist (e.g., CP55,940 at its EC80 concentration) in the presence of varying concentrations of the test compound.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a luciferase-based reporter assay.

  • Data Analysis:

    • For inverse agonism, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal increase in cAMP).

    • For antagonism, plot the inhibition of the agonist-induced decrease in cAMP against the logarithm of the antagonist concentration to determine the IC50 value.

[35S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins coupled to the CB2 receptor.

  • Membrane Preparation:

    • Prepare cell membranes from CHO-hCB2 cells as described in the radioligand binding assay protocol.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), GDP (e.g., 10-30 µM), and varying concentrations of the test compound (antagonist).

    • For antagonist characterization, a fixed concentration of a CB2 agonist can be included.

    • Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.05-0.1 nM) to each well.

    • The final assay volume is typically 200 µL in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Incubate the plate at 30°C for 30-60 minutes.

  • Filtration and Detection:

    • Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through a glass fiber filter plate, as described for the radioligand binding assay.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For inverse agonists, which decrease basal G-protein activity, plot the decrease in [35S]GTPγS binding against the logarithm of the compound concentration to determine the IC50 value.

    • For neutral antagonists, measure their ability to inhibit agonist-stimulated [35S]GTPγS binding and determine the IC50 value.

Concluding Remarks

The selection of a selective CB2 receptor antagonist is a critical decision in experimental design. While SR 144528 remains a valuable tool, alternatives such as AM630 and JTE-907 offer distinct pharmacological profiles that may be advantageous for specific research questions. AM630 exhibits high selectivity for the human CB2 receptor, while JTE-907 shows remarkable potency and selectivity for rodent CB2 receptors, making it a strong candidate for in vivo studies in these species. This guide provides the foundational data and methodologies to enable researchers to make an informed choice of the most appropriate tool for their studies of the multifaceted roles of the CB2 receptor.

References

Performance of Internal Standards in the Analysis of Cannabinoid Receptor Ligands in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cannabinoid receptor ligands, such as the CB2 receptor antagonist SR 144528, in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a suitable internal standard is paramount to ensure the reliability and accuracy of analytical methods by correcting for variability in sample preparation and instrument response.[1] This guide provides a comparative overview of different types of internal standards, with a focus on the principles guiding the selection of an appropriate standard for quantitative analysis in matrices like plasma, urine, and tissue.

Comparison of Internal Standard Performance

The ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[1] For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards, such as deuterated or ¹³C-labeled analogues, are considered the gold standard.[2]

Deuterated (d-labeled) Internal Standards

Deuterated internal standards, like SR 144528-d3, are frequently used in quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced by deuterium (B1214612). This results in a molecule with a higher mass that can be differentiated from the analyte by a mass spectrometer, while ideally exhibiting similar chromatographic behavior and ionization efficiency.

However, a phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation between the deuterated standard and the native analyte.[2] The position and number of deuterium atoms can also be critical. For instance, in the analysis of the major THC metabolite (THC-COOH), a d6-labeled standard was shown to provide a wider dynamic range and avoid issues of isotopic contribution from the natural analyte that could affect the quantification when using a d3-labeled standard.[3] This highlights the importance of careful selection and validation of deuterated standards.

¹³C-Labeled Internal Standards

Carbon-13 labeled internal standards are emerging as a potentially superior alternative to deuterated standards.[2] By replacing one or more ¹²C atoms with the heavier ¹³C isotope, these standards offer a mass shift for detection without the significant risk of chromatographic separation seen with some deuterated compounds. This co-elution ensures that the analyte and the internal standard experience identical matrix effects, leading to more accurate and precise quantification.[2]

Non-Isotopically Labeled Internal Standards

In some cases, particularly in gas chromatography (GC) based methods, non-isotopically labeled compounds can be used as internal standards.[1] These are structurally similar compounds that are not expected to be present in the sample. Examples used in cannabinoid analysis include 5α-cholestane and 4-androstene-3,17-dione. While more cost-effective, these standards may not perfectly mimic the extraction and ionization behavior of the analyte, potentially leading to less accurate correction for matrix effects compared to SIL standards.

Data Presentation: Comparison of Internal Standard Types

Internal Standard TypeAdvantagesDisadvantagesBest Suited For
Deuterated (d-labeled) Chemically similar to the analyte, correcting for matrix effects and procedural losses.[1]Potential for chromatographic separation from the analyte (isotope effect).[2] The position of labeling can impact performance.[3]LC-MS/MS and GC-MS analyses where a close analogue to the analyte is needed.[1]
¹³C-Labeled Co-elutes with the analyte, providing robust correction for matrix effects.[2] Considered the "gold standard" by some.[2]Generally more expensive to synthesize.High-stakes analyses where maximum accuracy and reliability are required.[2]
Non-Isotopically Labeled Cost-effective.May not perfectly mimic the analyte's behavior during sample preparation and analysis.GC-based methods where SIL standards are not available or cost-prohibitive.

Experimental Protocols

The following is a generalized protocol for the extraction and quantification of a cannabinoid receptor ligand in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound with LC-MS/MS.

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of plasma sample, add 50 µL of the internal standard solution (e.g., this compound in methanol).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used for cannabinoid analysis.[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (e.g., SR 144528) and the internal standard (e.g., this compound) would be monitored.

Mandatory Visualizations

G Experimental Workflow for Analyte Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) IS_Addition Addition of Internal Standard (e.g., this compound) Sample->IS_Addition Extraction Extraction (e.g., Protein Precipitation, SPE) IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Final Concentration Quantification->Result

Caption: A typical analytical workflow for cannabinoid quantification using an internal standard.

G Simplified CB2 Receptor Signaling Pathway SR144528 SR 144528 (Antagonist) CB2R CB2 Receptor SR144528->CB2R blocks Gi Gi Protein CB2R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits MAPK MAP Kinase Pathway Gi->MAPK activates cAMP cAMP AC->cAMP produces

Caption: SR 144528 acts as an antagonist at the CB2 receptor, modulating downstream signaling pathways.

References

Evaluating the Specificity of SR 144528 in Primary Cell Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of SR 144528, a widely used cannabinoid receptor 2 (CB2) antagonist, in the context of primary cell cultures. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document aims to assist researchers in making informed decisions for their studies.

Introduction to SR 144528

SR 144528 is a potent and selective inverse agonist/antagonist of the CB2 receptor, a key component of the endocannabinoid system primarily expressed in immune cells. Its high affinity for the CB2 receptor has made it a valuable tool for investigating the physiological and pathological roles of this receptor. However, a thorough understanding of its specificity is crucial for the accurate interpretation of experimental results. This guide will delve into the on-target and off-target activities of SR 144528 and compare it with other commonly used CB2 receptor modulators.

Comparative Analysis of CB2 Receptor Ligands

To provide a clear comparison, the following tables summarize the quantitative data for SR 144528 and its alternatives: AM630 (a CB2 antagonist/inverse agonist), JWH133, and HU308 (both CB2 agonists).

Table 1: On-Target Binding Affinity and Selectivity

CompoundPrimary TargetKi (nM) for human CB2Ki (nM) for human CB1Selectivity (CB1/CB2)
SR 144528 CB2 Antagonist/Inverse Agonist0.6[1]400[1]~667
AM630 CB2 Antagonist/Inverse Agonist31.25000~160
JWH133 CB2 Agonist3.4677~200[2]
HU308 CB2 Agonist22.7[3][4]>10,000[3][4]>440

Table 2: Known Off-Target Activities

CompoundOff-TargetIC50 / KiNotes
SR 144528 Sterol O-acyltransferase (ACAT)3.6 µM (IC50)[5]Inhibition of cholesterol esterification.
Adenosine (B11128) A3 Receptor>50% inhibition at 10 µMIdentified in a screening panel.[6]
Phosphodiesterase 5 (PDE5)>50% inhibition at 10 µMIdentified in a screening panel.[7]
Peroxisome Proliferator-Activated Receptor α (PPARα)Not quantifiedSuggested, but direct binding data is limited.[8]
AM630 TRPA1Full agonist (118±2% activation)May influence sensory neuron responses.[6]
HTR2B Serotonin Receptor-Identified as a potential target in glioblastoma cells.[9]
JWH133 TRPA18.5 µM (pEC50)Low potency activation.[6]
HU308 TRPC Channels-Off-target effects observed in pancreatic β-cells.[10]

Experimental Protocols for Specificity Assessment in Primary Cell Cultures

The following are detailed methodologies for key experiments to evaluate the specificity of SR 144528 and other ligands in primary cell cultures, such as primary microglia, splenocytes, or peripheral blood mononuclear cells (PBMCs).

Radioligand Binding Assay

This assay directly measures the affinity of a compound for its receptor.

Objective: To determine the binding affinity (Ki) of SR 144528 and alternatives for the CB2 receptor in primary immune cells.

Methodology:

  • Primary Cell Membrane Preparation:

    • Isolate primary cells of interest (e.g., microglia, splenocytes).

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]CP55,940).

    • Add increasing concentrations of the unlabeled competitor compound (SR 144528 or alternatives).

    • Add the prepared cell membranes.

    • Incubate at 30°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the competition curve.

    • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay assesses the functional consequence of receptor binding by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To evaluate the antagonist/inverse agonist or agonist effect of the compounds on CB2 receptor signaling.

Methodology:

  • Primary Cell Culture:

    • Culture primary immune cells (e.g., PBMCs) in appropriate media.

  • cAMP Measurement:

    • Pre-treat cells with the test compound (SR 144528 or alternatives) for a specified time.

    • Stimulate the cells with a CB2 receptor agonist (e.g., CP55,940) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For inverse agonist testing, stimulation is with forskolin (B1673556) to activate adenylyl cyclase.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For antagonists, determine the IC50 value for the inhibition of agonist-induced cAMP changes.

    • For agonists, determine the EC50 value for the stimulation or inhibition of cAMP production.

    • For inverse agonists, determine the EC50 for the reduction of basal or forskolin-stimulated cAMP levels.

Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Assay

This assay measures the activation of downstream signaling pathways.

Objective: To determine the effect of the compounds on CB2 receptor-mediated MAPK signaling.

Methodology:

  • Primary Cell Culture and Treatment:

    • Culture primary microglia or other immune cells.

    • Treat cells with the test compound for various time points.

  • Western Blotting:

    • Lyse the cells and collect protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated forms of MAPK (e.g., p-ERK, p-p38) and total MAPK as a loading control.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Express the level of MAPK phosphorylation as a ratio of the phosphorylated protein to the total protein.

Visualizations

CB2 Receptor Signaling Pathway

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2 CB2 Receptor Gi Gi Protein CB2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits MAPK_Cascade MAPK Cascade (ERK, p38) Gi->MAPK_Cascade Activates PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Cytokine release, Cell migration) PKA->Cellular_Response MAPK_Cascade->Cellular_Response Agonist CB2 Agonist (e.g., JWH133, HU308) Agonist->CB2 Activates Antagonist SR 144528 Antagonist->CB2 Blocks

Caption: Simplified CB2 receptor signaling cascade.

Experimental Workflow for Specificity Testing

Specificity_Workflow cluster_cell_prep Cell Preparation cluster_assays Specificity Assays cluster_analysis Data Analysis & Comparison Primary_Cells Isolate Primary Cells (e.g., Microglia, Splenocytes) Membrane_Prep Prepare Cell Membranes Primary_Cells->Membrane_Prep Functional_Assay cAMP Assay (Determine EC50/IC50) Primary_Cells->Functional_Assay Signaling_Assay MAPK Phosphorylation Assay (Western Blot) Primary_Cells->Signaling_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Data_Analysis Calculate Affinity & Potency Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Signaling_Assay->Data_Analysis Comparison Compare On-Target vs. Off-Target Effects Data_Analysis->Comparison Conclusion Evaluate Specificity Profile Comparison->Conclusion

Caption: Workflow for evaluating ligand specificity.

Conclusion

SR 144528 is a highly potent and selective CB2 receptor antagonist, exhibiting significantly greater affinity for CB2 over CB1 receptors.[1] However, researchers should be aware of its potential off-target effects, particularly the inhibition of ACAT at micromolar concentrations and interactions with the adenosine A3 receptor and PDE5.[5][6][7] When selecting a CB2 receptor ligand for studies in primary cell cultures, it is imperative to consider the specific experimental context and the potential for off-target activities to influence the results. For antagonism studies, AM630 presents an alternative, though it also has its own off-target profile, including activity at TRPA1 channels.[6] For studies requiring CB2 agonism, JWH133 and HU308 are considered highly selective options.[2][3][4] The experimental protocols provided in this guide offer a framework for rigorously assessing the specificity of SR 144528 and other compounds in the specific primary cell system being investigated, ensuring the generation of robust and reliable data.

References

A Comparative Analysis of SR 144528 at Rodent and Human Cannabinoid CB2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the widely used cannabinoid CB2 receptor antagonist, SR 144528, detailing its binding, potency, and efficacy at both rodent (rat and mouse) and human CB2 receptors. This document is intended for researchers, scientists, and drug development professionals working in the field of cannabinoid pharmacology.

Executive Summary

SR 144528 is a highly potent and selective antagonist of the CB2 receptor. This guide synthesizes experimental data to highlight the similarities and differences in the pharmacological profile of SR 144528 between rodent and human CB2 receptors. Notably, while the binding affinity of SR 144528 is remarkably similar across these species, subtle differences in functional activity may exist. The data presented herein is crucial for the translation of preclinical research in rodents to human clinical applications.

Data Presentation

Table 1: Comparative Binding Affinity of SR 144528
SpeciesReceptor SourceRadioligandKi (nM)Reference
HumanCloned hCB2 Receptors (CHO cells)[3H]-CP 55,9400.6[1]
RatSpleen Membranes[3H]-CP 55,9400.6[1]
HumanCB2-transfected cells[3H]-CP 55,9400.67 ± 0.30[2]
Table 2: Comparative Functional Activity of SR 144528 (Antagonist & Inverse Agonist)
SpeciesAssay TypeCell/Tissue TypeAgonist ChallengedPotency (IC50/EC50/KB in nM)EfficacyReference
HumancAMP Inhibition AssayCHO cells expressing hCB2CP 55,940EC50 = 10Antagonist[1]
HumanMAPK Activation AssayCHO cells expressing hCB2CP 55,940IC50 = 39Antagonist[1]
HumanB-cell Activation AssayHuman Tonsillar B-cellsCP 55,940IC50 = 20Antagonist[1]
Human[35S]GTPγS Binding AssayCB2-expressing cell lineCP 55,940KB = 6.34Antagonist[2]
Rat[35S]GTPγS Binding AssayCerebellar MembranesCannabinoid AgonistsKB = 26.3 - 76.6Antagonist[2]
HumancAMP Stimulation (Inverse Agonism)CHO cells expressing hCB2-EC50 = 26 ± 6Inverse Agonist (4-fold stimulation)[3]
MouseIn Vivo Radioligand DisplacementSpleen Membranes[3H]-CP 55,940 (ex vivo)ED50 = 0.35 mg/kg (p.o.)Antagonist[1]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard method for determining the binding affinity (Ki) of SR 144528 for the CB2 receptor.

  • Membrane Preparation:

    • Cells (e.g., CHO or HEK293) stably expressing the human or rodent CB2 receptor, or rodent spleen tissue, are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

    • The membrane pellet is washed and resuspended in fresh buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.

  • Binding Reaction:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add a specific amount of membrane protein (e.g., 10-20 µg).

    • Add a fixed concentration of a high-affinity radioligand, such as [3H]-CP 55,940 (e.g., 0.2 nM).

    • Add varying concentrations of unlabeled SR 144528.

    • For determining non-specific binding, a high concentration of a non-radiolabeled, potent cannabinoid ligand is added to a set of wells.

    • The plate is incubated, typically at 30°C for 60-90 minutes, to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of SR 144528.

    • The IC50 value (the concentration of SR 144528 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Antagonism)

This protocol describes a method to assess the antagonist activity of SR 144528 by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

  • Cell Culture and Plating:

    • CHO cells stably expressing the human or rodent CB2 receptor are cultured in appropriate media.

    • Cells are seeded into 96-well plates and grown to a specific confluency.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., PBS or HBSS).

    • Cells are pre-incubated with varying concentrations of SR 144528 for a defined period (e.g., 15-20 minutes) at 37°C.

    • A CB2 receptor agonist (e.g., CP 55,940) is then added at a concentration that produces a submaximal response (e.g., EC80).

    • Adenylyl cyclase is stimulated by adding forskolin (B1673556) (e.g., 3 µM final concentration).

    • The incubation continues for a further 20-30 minutes at 37°C.

  • cAMP Measurement:

    • The reaction is terminated by lysing the cells.

    • The intracellular cAMP levels are quantified using a commercially available kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or a competitive immunoassay kit. These kits typically involve fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) principles.

  • Data Analysis:

    • The ability of SR 144528 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels is determined.

    • The EC50 value (the concentration of SR 144528 that produces 50% of its maximal antagonist effect) is calculated by non-linear regression analysis of the concentration-response curve.

Mandatory Visualization

G cluster_binding Radioligand Binding Assay Workflow prep Membrane Preparation (CB2-expressing cells/tissue) incubate Incubation - Membranes - [3H]-CP 55,940 (Radioligand) - SR 144528 (Competitor) prep->incubate filter Filtration (Separate bound from free radioligand) incubate->filter count Scintillation Counting (Measure bound radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Radioligand Binding Assay Workflow

G cluster_cAMP cAMP Functional Assay Workflow (Antagonism) plate_cells Plate CB2-expressing cells pre_incubate Pre-incubate with SR 144528 plate_cells->pre_incubate add_agonist Add CB2 Agonist (e.g., CP 55,940) pre_incubate->add_agonist stimulate Stimulate with Forskolin add_agonist->stimulate measure_cAMP Measure intracellular cAMP stimulate->measure_cAMP analyze Data Analysis (Calculate EC50) measure_cAMP->analyze

cAMP Functional Assay Workflow

G cluster_pathway CB2 Receptor Signaling and Point of SR 144528 Action agonist CB2 Agonist (e.g., CP 55,940) CB2 CB2 Receptor agonist->CB2 Gi Gi Protein CB2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC SR144528 SR 144528 SR144528->CB2 blocks

References

Safety Operating Guide

Personal protective equipment for handling SR 144528-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for SR 144528-d3

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of this compound, ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. A thorough risk assessment of the specific laboratory procedures being performed should guide the selection of PPE.

Recommended PPE for Handling this compound:

Control Type Requirement Specifications
Engineering Controls Ventilated EnclosureAll handling of solid this compound that may generate dust should be performed in a laboratory fume hood or other suitable ventilated enclosure.
Eye Protection Safety GlassesWear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. In situations with a splash potential, chemical safety goggles and a face shield should be used.[3]
Hand Protection Chemical-Resistant GlovesWear two pairs of compatible chemical-resistant gloves.[4] Materials such as neoprene, butyl rubber, or nitrile offer good permeation protection.[3] Disposable gloves are preferred and should be changed immediately if contaminated.[3][5]
Body Protection Laboratory CoatA standard laboratory coat should be worn. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit may be necessary.
Respiratory Protection As needed based on risk assessmentIf engineering controls are not sufficient to control airborne concentrations, or for spill cleanup, a NIOSH-approved respirator may be required.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.

2.1. Preparation and Weighing:

  • Assemble Materials: Before handling the compound, gather all necessary equipment, including spatulas, weighing paper, and sealable containers.

  • Prepare for Spills: Ensure a spill kit is readily accessible.

  • Weighing: Carefully weigh the desired amount of this compound within a fume hood to avoid the creation of dust.

2.2. General Handling:

  • Avoid Direct Contact: Avoid all direct contact with the substance.

  • No Consumption: Do not eat, drink, or smoke in the work area.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.

2.3. Donning and Doffing PPE:

A systematic approach to putting on and taking off PPE is crucial to prevent contamination.

  • Donning Sequence:

    • Put on a lab coat.

    • Put on the inner pair of gloves.

    • Put on safety glasses or goggles.

    • If required, don the appropriate respirator.

    • Put on the outer pair of gloves.

  • Doffing Sequence:

    • Remove the outer pair of gloves and dispose of them in a designated waste container.

    • Remove the lab coat, being careful to avoid contaminating your skin or clothing.

    • Remove safety glasses or goggles.

    • If a respirator was used, remove it.

    • Remove the inner pair of gloves last.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: All contaminated materials, including PPE, weighing papers, and empty containers, must be collected in designated, sealed containers.

  • Labeling: Clearly label all waste containers with the contents.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Emergency Procedures
  • Spills: In the event of a significant spill, evacuate the immediate area and ensure it is well-ventilated.[6] Use an appropriate spill kit to contain and clean up the spill, wearing the full recommended PPE.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Visualized Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Gather Appropriate PPE prep_risk->prep_ppe prep_materials Assemble Handling Materials prep_ppe->prep_materials prep_spill Ensure Spill Kit is Accessible prep_materials->prep_spill handle_don Don PPE prep_spill->handle_don handle_weigh Weigh Compound handle_don->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure post_decon Decontaminate Work Area handle_procedure->post_decon post_doff Doff PPE post_decon->post_doff disp_collect Collect Contaminated Waste post_doff->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Approved Channels disp_label->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.